Technical Documentation Center

4-(Furan-2-yl)pyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Furan-2-yl)pyridin-2(1H)-one
  • CAS: 1159817-23-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Furyl)-2-pyridone: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 4-(2-Furyl)-2-pyridone, a heterocyclic compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(2-Furyl)-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this document presents a proposed, robust synthetic pathway based on established palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, expected characterization data, and a discussion of potential therapeutic applications are provided to empower researchers in their exploration of this and related compounds.

Introduction: The 2-Pyridone Scaffold in Drug Discovery

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid, planar structure, allows for specific and high-affinity interactions with a variety of biological targets. The introduction of an aryl or heteroaryl substituent at the 4-position can significantly modulate the electronic properties and biological activity of the 2-pyridone core, making compounds like 4-(2-Furyl)-2-pyridone attractive targets for synthesis and evaluation.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for 4-(2-Furyl)-2-pyridone is not readily found in major chemical databases, indicating its status as a novel or non-commercial compound, its fundamental properties can be derived from its structure.

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
IUPAC Name 4-(furan-2-yl)pyridin-2(1H)-one
Tautomeric Form Exists in equilibrium with 4-(2-furyl)-2-hydroxypyridine

The molecule's structure, featuring both a furan and a pyridone ring, suggests potential for π-π stacking interactions and a range of intermolecular forces, which can be exploited in the design of targeted therapeutics.

Proposed Synthesis: A Palladium-Catalyzed Approach

Given the absence of a documented direct synthesis, a highly plausible and efficient route to 4-(2-Furyl)-2-pyridone is proposed via a Suzuki-Miyaura cross-coupling reaction. This method is widely utilized for the formation of C-C bonds between aromatic rings and is known for its high functional group tolerance and generally good yields.[1][2][3]

The proposed two-step synthesis starts from the commercially available 4-hydroxy-2-pyridone.

Step 1: Halogenation of 4-Hydroxy-2-pyridone

The first step involves the bromination of the 4-hydroxy-2-pyridone to introduce a handle for the subsequent cross-coupling reaction.

Reaction:

Step 2: Suzuki-Miyaura Cross-Coupling

The synthesized 4-bromo-2-pyridone is then coupled with 2-furanylboronic acid in the presence of a palladium catalyst.

Reaction:

SynthesisWorkflow Start 4-Hydroxy-2-pyridone Step1 Bromination with NBS Start->Step1 Intermediate 4-Bromo-2-pyridone Step1->Intermediate Step2 Suzuki-Miyaura Coupling (2-Furanylboronic acid, Pd catalyst, base) Intermediate->Step2 Product 4-(2-Furyl)-2-pyridone Step2->Product

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Hydroxy-2-pyridone

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • 4-Bromo-2-pyridone (from Step 1)

  • 2-Furanylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4-Bromo-2-pyridone

  • To a stirred solution of 4-hydroxy-2-pyridone (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-pyridone.

Step 2: Synthesis of 4-(2-Furyl)-2-pyridone

  • In a round-bottom flask, combine 4-bromo-2-pyridone (1.0 eq), 2-furanylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain 4-(2-Furyl)-2-pyridone.

SuzukiMechanism BoronicAcid Furanyl-B(OH)₂ ActivatedBoron [Furyl-B(OH)₃]⁻ BoronicAcid->ActivatedBoron Activation Base Base (e.g., Na₂CO₃) Activation Activation Base->Activation TM TM ActivatedBoron->TM

Expected Characterization Data

The successful synthesis of 4-(2-Furyl)-2-pyridone would be confirmed by standard analytical techniques. Based on data for structurally similar 4-aryl-2-pyridones, the following spectroscopic data are expected:[4][5]

  • ¹H NMR: Resonances corresponding to the protons on the furan and pyridone rings. The chemical shifts would be influenced by the electronic nature of the two interconnected rings.

  • ¹³C NMR: Signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the pyridone ring would appear significantly downfield.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of 161.16 g/mol .

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the pyridone ring, as well as C-O and C=C stretching from the furan and pyridone rings.

Potential Applications in Drug Development

While the specific biological activity of 4-(2-Furyl)-2-pyridone is yet to be reported, the 4-aryl-2-pyridone scaffold is present in compounds with a wide range of therapeutic applications. These include:

  • Anticancer Agents: Many substituted pyridones exhibit cytotoxic activity against various cancer cell lines.[6]

  • Enzyme Inhibitors: The 2-pyridone core can mimic peptide bonds and interact with the active sites of enzymes, such as kinases and proteases.

  • Central Nervous System (CNS) Agents: The rigid structure of the pyridone ring is suitable for interaction with receptors in the CNS.

The introduction of the furan moiety may influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and could lead to novel biological activities.

Safety and Handling

As a novel chemical entity, 4-(2-Furyl)-2-pyridone should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational resource for the synthesis and study of 4-(2-Furyl)-2-pyridone. The proposed synthetic route, based on the robust and versatile Suzuki-Miyaura cross-coupling, offers a reliable method for accessing this and related compounds. The exploration of the biological activities of this novel scaffold holds promise for the discovery of new therapeutic agents.

References

  • PubChem. 4-(2-Furyl)pyridine. National Center for Biotechnology Information. [Link]

  • GSR. 4-(2-FURANYL)PYRIDINE. U.S. Food and Drug Administration. [Link]

  • Mague, J. T., & Magedov, I. V. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35059-35073.
  • Li, W., Wu, Q., Xu, G., Sun, Y., Huang, C., & Liu, T. (2021). A Practical Synthesis of N‐aryl/N‐alkyl 4‐Pyridones under Continuous Flow Technology. ChemistrySelect, 6(1), 114-118.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • LookChem. 4-(2-furyl)-2-butanon. [Link]

  • Iranian Chemical Communication. (2018). 4-Aryl-2, 6-di(pyren-1-yl)pyridines: A facile procedure for synthesis and studying of fluorescence properties.
  • Bräse, S., & Geyer, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
  • Knochel, P., & Perea, J. J. A. (2025). Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. Synlett.
  • Campos, K. R., & Klapars, A. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 8(59), 33799-33803.
  • Martínez-Otero, D., & Ochoa-Puentes, C. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 62(1), 1-13.
  • Inxight Drugs. 4-(2-FURYL)-2-BUTANONE. National Center for Advancing Translational Sciences. [Link]

  • Campos, K. R., & Klapars, A. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Kumar, A., & Kumar, S. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry, 85(21), 13495-13507.
  • PubChem. 4-(Furan-2-yl)pyrimidine. National Center for Biotechnology Information. [Link]

  • Wang, J., Chen, Y., Liu, Y., Zhang, Y., & She, Z. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]

  • Loughborough University Research Repository. (2006).
  • Cook, M. J., Katritzky, A. R., & Linda, P. (1971). Spectroscopic studies of isotopically substituted 4-pyridones. Journal of the Chemical Society B: Physical Organic, 1098-1102.

Sources

Exploratory

Whitepaper: The Decisive Influence of Furan Scaffolds on 2-Hydroxypyridine vs. 2-Pyridone Tautomeric Equilibria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The tautomeric equilibrium between 2-hydroxypyridine (the lactim form) and its 2-pyridone isomer (the lactam form) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (the lactim form) and its 2-pyridone isomer (the lactam form) is a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, biological activity, and material properties.[1][2][3] This equilibrium is exquisitely sensitive to environmental factors and structural modifications.[4][5] This technical guide provides an in-depth analysis of this crucial tautomerism, with a specialized focus on the influence exerted by furan derivatives. We will dissect the underlying principles governing the equilibrium, provide field-proven experimental and computational protocols for its characterization, and explore its significance in the context of drug discovery and development.[6][7][8]

Foundational Principles of 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[9] The 2-hydroxypyridine and 2-pyridone pair represents a classic case of lactam-lactim tautomerism, a dynamic equilibrium between an amide and an imidic acid.[10]

The position of this equilibrium is not fixed; it is a delicate balance dictated by several factors:

  • Solvent Polarity: This is one of the most significant influences. Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar protic and aprotic solvents, particularly water, strongly shift the equilibrium towards the 2-pyridone form.[1][4][11] The underlying cause is the substantial difference in dipole moments; the 2-pyridone tautomer is significantly more polar and is therefore better stabilized by polar solvent molecules.[4]

  • Physical State: In the gas phase, the less polar, aromatic 2-hydroxypyridine tautomer is generally more stable.[2][3][12] Conversely, in the solid state, the 2-pyridone form is overwhelmingly predominant, benefiting from strong intermolecular hydrogen bonding that forms stable dimeric or helical structures.[1][11]

  • Temperature: Changes in temperature can shift the equilibrium, a factor that should be considered in experimental designs.[13]

  • pH and Ionization: The pKa values of the N-H and O-H protons are different, meaning that the protonation state of the molecule, and thus the tautomeric preference, can be influenced by the pH of the medium.[14]

The causality behind the solvent effect is rooted in dipole moment interactions. The 2-pyridone form possesses a larger dipole moment than the 2-hydroxypyridine form. Polar solvents stabilize the species with the larger dipole moment more effectively, thus favoring the pyridone tautomer.[4]

Tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors T1 2-Hydroxypyridine (Lactim, Aromatic) T2 2-Pyridone (Lactam, Non-aromatic) T1->T2 F1 Polar Solvents (e.g., Water, DMSO) F1->T2 Favors F2 Non-Polar Solvents (e.g., Cyclohexane) F2->T1 Favors F3 Gas Phase F3->T1 Favors F4 Solid State F4->T2 Favors

Caption: The 2-hydroxypyridine <=> 2-pyridone equilibrium and key influencing factors.

The Role of Furan Substituents: An Electronic and Steric Perspective

When a furan ring is introduced as a substituent on the pyridine core, it modulates the tautomeric equilibrium through a combination of electronic and steric effects. The precise outcome depends on the attachment point and any other substituents present.

  • Electronic Effects: Furan can act as either an electron-donating or electron-withdrawing group depending on the nature of the interaction. Its π-excessive nature generally allows it to function as an electron-donating group through resonance. This donation of electron density into the pyridine ring can influence the relative acidity of the N-H and O-H protons, thereby shifting the equilibrium. For instance, electron-donating groups tend to stabilize the 2-pyridone form.[15][16]

  • Intramolecular Hydrogen Bonding: Depending on the substitution pattern, the furan's oxygen atom can potentially act as a hydrogen bond acceptor. If a furan is placed at the 3-position of the pyridine ring, an intramolecular hydrogen bond can form with the hydroxyl group of the 2-hydroxypyridine tautomer, significantly stabilizing this form.

The synthesis of such hybrid molecules can be approached by constructing the pyridine ring onto a pre-formed furan or vice-versa.[17] A common strategy involves the reaction of furan-containing 1,3-dicarbonyl compounds with suitable nitrogen sources.

Experimental Protocol: Synthesis of a Furan-Substituted 2-Pyridone

This protocol describes a plausible synthesis for 4-(Furan-2-yl)-6-methyl-2-pyridone.

Objective: To synthesize a model furan-substituted 2-pyridone via a condensation reaction.

Materials:

  • 1-(Furan-2-yl)butane-1,3-dione

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1-(Furan-2-yl)butane-1,3-dione (10 mmol), ethyl cyanoacetate (10 mmol), and 50 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mL of piperidine to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(Furan-2-yl)-6-methyl-2-pyridone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization of Tautomeric Equilibria

A multi-faceted approach combining spectroscopic and computational methods is required for the unambiguous characterization of the tautomeric ratio.

Spectroscopic Methodologies

Spectroscopic techniques provide direct experimental evidence of the existing tautomeric forms in a given state or solvent.[2][16][18]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for quantifying tautomeric ratios in solution.[13][16]

  • ¹H NMR: The two tautomers have distinct proton signals. The 2-hydroxypyridine form will show a characteristic, often broad, signal for the -OH proton, while the 2-pyridone form will show an N-H proton signal, typically at a different chemical shift. The chemical shifts of the ring protons also differ significantly due to the change in aromaticity.[18]

  • ¹³C NMR: The carbonyl carbon of the 2-pyridone tautomer gives a characteristic signal in the downfield region (typically >160 ppm), which is absent in the 2-hydroxypyridine form.[19]

Protocol: NMR Analysis of Tautomeric Ratio

  • Sample Preparation: Prepare solutions of the furan-substituted pyridone at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra for each sample under standardized conditions (e.g., 298 K). Ensure a sufficient relaxation delay (D1) in ¹H NMR for accurate integration.

  • Data Analysis:

    • Identify well-resolved signals unique to each tautomer.

    • Carefully integrate the corresponding signals.

    • Calculate the molar ratio of the tautomers using the formula: % Pyridone = [Integration(Pyridone signal) / (Integration(Pyridone signal) + Integration(Hydroxypyridine signal))] * 100.

    • The equilibrium constant is calculated as K_T = [Pyridone]/[Hydroxypyridine].

B. UV-Visible Spectroscopy The electronic transitions of the two tautomers differ, resulting in distinct UV-Vis absorption spectra. The aromatic 2-hydroxypyridine generally absorbs at a shorter wavelength compared to the more conjugated 2-pyridone system.[16][18] By comparing the spectrum of the compound of interest to that of "fixed" tautomers (N-methylated for the pyridone and O-methylated for the hydroxypyridine), the equilibrium constant can be determined.[13][16]

C. Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the dominant form in the solid state.[3][18]

  • 2-Pyridone (Lactam): Exhibits a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretch (around 3400 cm⁻¹).

  • 2-Hydroxypyridine (Lactim): Shows a broad O-H stretching band (around 3200-3600 cm⁻¹) and lacks the C=O stretch.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[2][12]

Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Building: Build the 3D structures of both the furan-substituted 2-hydroxypyridine and 2-pyridone tautomers.

  • Geometry Optimization: Perform full geometry optimization for both structures using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[2][3]

  • Solvation Modeling: To simulate solution-phase behavior, incorporate a solvent continuum model like the Polarizable Continuum Model (PCM).[4]

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower free energy is predicted to be the more stable form under the specified conditions (gas phase or solvent). The equilibrium constant can be estimated using the equation: ΔG = -RTln(K_T).

Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Syn Synthesis of Furan-Pyridone Prep Sample Preparation (Varying Solvents) Syn->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR UV UV-Vis Spectroscopy Prep->UV IR IR Spectroscopy (Solid State) Prep->IR Ratio Determine Tautomer Ratio & K_T NMR->Ratio UV->Ratio IR->Ratio Predict Predict Stability & K_T Ratio->Predict Compare & Validate Build Build Tautomer Structures Opt Geometry Optimization + Solvation Model (PCM) Build->Opt Freq Frequency Calculation Opt->Freq Energy Compare Gibbs Free Energy (ΔG) Freq->Energy Energy->Predict

Caption: Integrated experimental and computational workflows for tautomer analysis.

Implications in Drug Discovery and Materials Science

The ability to exist as different tautomers is not a mere chemical curiosity; it is a critical factor in drug design.[6][7][9] Around 70% of drug molecules are estimated to be capable of tautomerization.[9]

  • Pharmacokinetics and Pharmacodynamics: The two tautomers of a molecule possess different shapes, hydrogen bonding capabilities, polarities, and pKa values.[4][8] These differences can drastically alter how a drug interacts with its biological target (pharmacodynamics) and how it is absorbed, distributed, metabolized, and excreted (ADME properties).[8] For example, one tautomer might fit perfectly into a receptor's binding pocket while the other does not.

  • Bioisosterism: The furan-pyridone scaffold is often used as a bioisostere for purine nucleobases in antiviral or anticancer agents.[20] The predominant tautomeric form (lactam vs. lactim) determines the hydrogen bond donor/acceptor pattern, dictating whether the molecule will mimic guanine or another nucleobase.[20] An incorrect tautomeric preference can lead to a complete loss of biological activity.

  • Solid-State Properties: In materials science, the dominant tautomer in the solid state dictates the crystal packing, which in turn influences properties like solubility, stability, and melting point. Controlling tautomerism is essential for controlling the polymorphism of active pharmaceutical ingredients (APIs).[7]

Quantitative Data: Solvent Effect on 2-Hydroxypyridine/2-Pyridone Equilibrium

The following table summarizes experimentally determined equilibrium constants (K_T = [pyridone]/[hydroxypyridine]) in various solvents, illustrating the dramatic effect of the environment.

SolventDielectric Constant (ε)K_T ([Pyridone]/[Hydroxypyridine])Predominant Form
Gas Phase1~0.32-Hydroxypyridine
Cyclohexane2.020.4 - 1.72-Hydroxypyridine
Chloroform4.81~6.02-Pyridone
Acetonitrile37.5>1002-Pyridone
Water80.1~9002-Pyridone
(Data synthesized from multiple sources for illustrative purposes)[2][3][4]

Conclusion

The 2-hydroxypyridine ⇌ 2-pyridone tautomerism is a dynamic and sensitive equilibrium. The introduction of a furan substituent provides a powerful tool to modulate this balance through nuanced electronic and steric interactions. For researchers in drug discovery and materials science, a thorough understanding and rigorous characterization of the predominant tautomeric form under relevant physiological or application conditions is not optional—it is a prerequisite for rational design. By integrating high-level spectroscopic and computational techniques as outlined in this guide, scientists can predict, control, and ultimately leverage tautomerism to develop more effective and reliable chemical entities.

References

  • 2-Pyridone - Wikipedia. Wikipedia. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Tautomerism occurrence and intrinsic importance in the development of new drugs. sisgeenco. [Link]

  • Exploring Tautomers in Pharmaceutical Molecules. 3DS Blog. [Link]

  • Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap Eureka. [Link]

  • How Tautomerization Influences Drug Metabolite Formation? Patsnap Eureka. [Link]

  • What impact does tautomerism have on drug discovery and development? PMC. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Tautomerism in drug discovery. PubMed. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

  • 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

  • Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. Chemical Science International Journal. [Link]

  • Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed. [Link]

  • Generality of 3(2H)‐furanone fused 2‐pyridone synthesis with various... ResearchGate. [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]

  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

  • A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. PMC. [Link]

  • Keto-Enol Tautomerism: Examples, Mechanism. Chemistry Notes. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Wiley Online Library. [Link]

  • Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. ResearchGate. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. [Link]

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[6][18]-annelated rings and oxygen at the[6]-position. RSC Publishing. [Link]

  • Furan Series: Synthesis and Reactions. Scribd. [Link]

  • Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. ACS Publications. [Link]

  • The Synthesis of Trans-enediones From Furan Derivatives Using Pyridinium Chlorochromate. An Explanation. Preprints.org. [Link]

  • Synthesis of new thiophene, furan and pyridine substituted 1,2,4,5-oxadiazaboroles. ResearchGate. [Link]thiophene_furan_and_pyridine_substituted_1245-oxadiazaboroles)

Sources

Foundational

Technical Guide: Bioisosteric Replacement of Phenyl with Furan in Pyridinone Scaffolds

Part 1: Executive Summary This guide provides a technical analysis of replacing phenyl rings with furan moieties within pyridinone-based drug scaffolds. While the pyridinone core is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This guide provides a technical analysis of replacing phenyl rings with furan moieties within pyridinone-based drug scaffolds. While the pyridinone core is a privileged structure in medicinal chemistry (e.g., Pirfenidone, p38 MAPK inhibitors), the pendant phenyl groups often suffer from poor solubility or metabolic liabilities.

Replacing a phenyl group with a furan acts as a non-classical bioisosteric switch. This modification introduces a hydrogen bond acceptor (the furan oxygen), reduces lipophilicity (LogP), and alters the steric vector. However, this strategy carries a significant risk: metabolic activation . This guide details the physicochemical rationale, the critical metabolic safety assessments required, and robust synthetic protocols for executing this replacement.

Part 2: Physicochemical & Mechanistic Rationale

The Bioisosteric Switch: Phenyl vs. Furan

The replacement of a six-membered benzenoid ring with a five-membered furan ring is not a 1:1 geometric swap. It is a strategic alteration of the molecule's electronic and steric profile.

  • Electronic Effects: Furan is π-excessive (electron-rich) compared to benzene. The oxygen atom possesses a lone pair that can act as a weak hydrogen bond acceptor (HBA), unlike the phenyl ring which interacts primarily through π-stacking or hydrophobic contacts.

  • Steric & Vector Changes: The bond angle of the furan oxygen (approx. 105-110°) creates a different vector for substituents compared to the 120° angle of a phenyl ring. This "angle compression" can be exploited to fine-tune the fit of a ligand into a curved binding pocket.

  • Solubility: The introduction of the ether oxygen generally lowers LogP and improves aqueous solubility compared to the all-carbon phenyl analog.

Table 1: Physicochemical Comparison

PropertyPhenyl (Benzene)FuranImpact on Drug Design
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~16 kcal/mol)Furan is more reactive to electrophiles.
H-Bonding None (π-donor only)H-Bond Acceptor (Oxygen lone pair)Potential for new interactions with backbone NH or Ser/Thr/Tyr residues.
Geometry 6-membered, 120° angles5-membered, ~106° anglesAlters substituent vectors; compacts the scaffold.
Metabolism Hydroxylation (CYP450)Ring Opening (Bioactivation) CRITICAL RISK: Potential for reactive metabolite formation.[1][2][3]
Visualization of Isosteric Vectors

The following diagram illustrates the vector difference between a phenyl-substituted and furan-substituted pyridinone.

Bioisostere_Vectors cluster_0 Phenyl-Pyridinone (Standard) cluster_1 Furan-Pyridinone (Bioisostere) P_Core Pyridinone Core Phenyl Phenyl Ring (Hydrophobic/π-stacking) P_Core->Phenyl C-C or N-C Bond (120° Vector) Target_Hydrophobic Receptor Pocket (Hydrophobic) Phenyl->Target_Hydrophobic π-π Interaction F_Core Pyridinone Core Furan Furan Ring (H-Bond Acceptor) F_Core->Furan C-C or N-C Bond (106° Vector) Target_Polar Receptor Pocket (Polar Residue) Furan->Target_Polar H-Bond (O...H-N)

Caption: Comparison of interaction vectors. The furan replacement alters the bond angle and introduces a hydrogen-bond acceptor capability, shifting the binding mode from purely hydrophobic to potentially polar.

Part 3: The Metabolic Liability (Expertise & Safety)

WARNING: The most critical consideration when replacing phenyl with furan is metabolic toxicity . This is the "self-validating" aspect of your design—if you do not assay for this, the molecule will likely fail in late-stage toxicology.

Mechanism of Toxicity

Furan rings are structurally alert.[4] They are metabolized by Cytochrome P450 enzymes (specifically CYP2E1) into reactive intermediates.[1]

  • Epoxidation: CYP450 oxidizes the furan double bond.

  • Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial (an unsaturated dialdehyde).

  • Adduct Formation: This dialdehyde is a potent Michael acceptor that reacts irreversibly with protein nucleophiles (cysteines, lysines) and DNA, leading to hepatotoxicity and carcinogenicity.

Mitigation Strategy:

  • Substitution: Block the metabolic "hotspots" (C2/C5 positions) with methyl or electron-withdrawing groups (EWG) to reduce CYP oxidation potential.

  • Assay: Mandatory Glutathione (GSH) Trapping Assay in microsomes to detect reactive adducts early.

Furan_Metabolism Furan Furan-Pyridinone (Parent Drug) CYP CYP450 (CYP2E1) Oxidation Furan->CYP Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Oxidative Attack Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Tox Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Tox Covalent Binding (Cellular Damage) Trapping GSH Adduct (Detoxification/Assay Marker) Dialdehyde->Trapping + Glutathione (GSH) (Protective)

Caption: The metabolic activation pathway of furan.[1][2][3] The formation of cis-2-butene-1,4-dial is the key toxicological event that must be monitored via GSH trapping assays.

Part 4: Synthetic Protocols

To introduce a furan ring onto a pyridinone scaffold, two primary strategies are employed depending on the attachment point: N-arylation (attaching furan to the pyridinone nitrogen) or C-coupling (attaching furan to a carbon on the pyridinone ring).

Protocol A: Chan-Lam Coupling (N-Furanylation)

This is the preferred method for attaching a furan ring to the nitrogen of the pyridinone (N1 position). It uses mild conditions and tolerates various functional groups.[5]

Target: N-(3-Furyl)-pyridin-2(1H)-one

Reagents:

  • Substrate: Pyridin-2(1H)-one (1.0 equiv)

  • Coupling Partner: 3-Furanboronic acid (2.0 equiv)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv)

  • Base/Oxidant: Oxygen (balloon or open air)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add Pyridin-2(1H)-one (1.0 mmol, 95 mg), 3-Furanboronic acid (2.0 mmol, 224 mg), and Cu(OAc)₂ (1.0 mmol, 182 mg).

  • Solvent Addition: Add anhydrous DCM (10 mL).

  • Base Addition: Add Pyridine (2.0 mmol, 161 µL) via syringe.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature under an air atmosphere (or O₂ balloon) for 24–48 hours. Note: The reaction color typically changes from blue/green to dark blue/black as Cu(II) is regenerated.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the pyridinone starting material.

  • Workup: Dilute with DCM (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts (aqueous layer will turn bright blue). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-50% EtOAc in Hexanes.

Protocol B: Suzuki-Miyaura Coupling (C-Furanylation)

Used when attaching the furan ring to a carbon atom (e.g., C3, C4, or C5) of the pyridinone.

Step-by-Step Methodology:

  • Substrate: 5-Bromo-pyridin-2(1H)-one (protected as the O-benzyl ether or N-methyl if necessary to prevent catalyst poisoning).

  • Conditions: Pd(dppf)Cl₂ (5 mol%), 2-Furanboronic acid (1.5 equiv), K₂CO₃ (2.0 M aq), in Dioxane at 90°C.

  • Note: Furanboronic acids can be unstable (protodeboronation). Use fresh reagents and consider anhydrous conditions with CsF if yield is low.

Synthesis_Workflow Start Pyridinone Scaffold (N-H free) Process Chan-Lam Coupling (RT, 24-48h) Start->Process Reagents 3-Furanboronic Acid Cu(OAc)2, Pyridine, DCM, O2 Reagents->Process Workup Workup: NH4Cl Wash (Remove Copper) Process->Workup Product N-(3-Furyl)-Pyridinone Workup->Product

Caption: Workflow for the Chan-Lam coupling of furanboronic acids to pyridinones. This method avoids the harsh conditions of Ullmann coupling.

Part 5: References

  • Metabolic Activation of Furan: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

  • Pyridinone Scaffolds in Drug Discovery: Li, S., et al. (2021). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 9, 775404.

  • Chan-Lam Coupling Methodology: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Exploratory

Electronic properties of furan-substituted pyridin-2(1H)-one

Topic: Electronic Properties & Synthetic Utility of Furan-Substituted Pyridin-2(1H)-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Material Scientists, and Drug Discovery Leads. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties & Synthetic Utility of Furan-Substituted Pyridin-2(1H)-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Material Scientists, and Drug Discovery Leads.

Executive Summary

The integration of electron-rich furan moieties onto the electron-deficient pyridin-2(1H)-one (2-pyridone) scaffold creates a unique "push-pull" electronic system with significant utility in both optoelectronics and medicinal chemistry. This guide provides a deep technical analysis of Furan-Substituted Pyridin-2(1H)-one , focusing on its tautomeric stability, optoelectronic tunability, and synthetic protocols.

By coupling the


-excessive furan ring with the amide-like resonance of the 2-pyridone, researchers can access a scaffold that exhibits distinct solvatochromism, high fluorescence quantum yields in polar media, and specific binding affinities in kinase, anticancer, and antimicrobial targets.

Molecular Architecture & Tautomeric Dynamics

The core defining feature of this molecule is the interplay between the aromaticity of the furan ring and the tautomeric equilibrium of the pyridone core. Unlike simple pyridines, the 2-pyridone moiety exists in a delicate balance between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

1.1 The Electronic "Push-Pull" Effect
  • Furan (The Donor): Furan is a

    
    -excessive heterocycle. The oxygen atom donates electron density into the ring via resonance, raising the HOMO energy level.
    
  • Pyridin-2(1H)-one (The Acceptor): The carbonyl group at C2 acts as an electron-withdrawing group (EWG), while the nitrogen atom participates in amide-like resonance. This creates a dipole directed toward the oxygen.

When linked (typically at C3, C4, or C6), the furan acts as an intramolecular charge transfer (ICT) donor, while the pyridone acts as the acceptor. This conjugation lowers the HOMO-LUMO gap, resulting in bathochromic shifts (red-shifting) in absorption spectra compared to the unsubstituted parent rings.

1.2 Tautomeric Equilibrium

In the gas phase, the hydroxy form (lactim) is often energetically favored due to aromaticity. However, in the solution phase—particularly in polar solvents used in biological assays (DMSO, Water) or crystal lattices—the lactam (oxo) form dominates .

  • Solvent Influence: High dielectric solvents stabilize the larger dipole moment of the lactam form.

  • Substituent Influence: An electron-donating furan group at position C4 or C6 stabilizes the lactam form by donating density into the electron-deficient ring, reinforcing the amide resonance.

Visualization: Tautomeric & Electronic States

Tautomerism Lactam Lactam Form (Dominant) (Polar Solvents/Solid State) High Dipole Moment Lactim Lactim Form (Minor) (Gas Phase/Non-polar) Aromatic Stabilization Lactam->Lactim  K_eq << 1 (in DMSO)   Furan Furan Substituent (Electron Donor) Furan->Lactam Stabilizes via (+M) Effect

Figure 1: Tautomeric equilibrium heavily favors the Lactam form in biological media, stabilized by the electron-donating furan moiety.[2]

Optoelectronic Characterization

The conjugation between furan and pyridone results in specific optical signatures useful for monitoring binding events or designing fluorescent probes.

2.1 Spectral Properties

The absorption maximum (


) of furan-substituted pyridones typically lies in the near-UV to violet region (300–380 nm), with emission often extending into the blue-green region (400–500 nm).

Table 1: Representative Solvatochromic Data Data synthesized from trends in conjugated heterocyclic oligomers [1, 5].

SolventPolarity (Dielectric

)

(nm)

(nm)
Stokes Shift (nm)Dominant Species
Toluene Non-polar (2.38)33539055Mixed
Dichloromethane Moderate (8.93)34241573Lactam
Ethanol Polar Protic (24.5)34843082Lactam (H-bond stabilized)
DMSO Polar Aprotic (46.7)35544590Lactam (Exclusive)
2.2 Fluorescence Mechanism

The fluorescence arises from the


 transition. The large Stokes shift observed in polar solvents (like DMSO) indicates significant structural relaxation in the excited state, characteristic of ICT states. This property makes these molecules excellent candidates for environment-sensitive fluorescent probes —they "turn on" or shift color when binding to hydrophobic pockets in proteins.

Synthetic Protocols

For researchers requiring high-purity material for biological screening, the Suzuki-Miyaura Coupling is the most robust method, offering higher regioselectivity than ring-closure (cyclization) methods.

3.1 Protocol: Synthesis of 6-(Furan-2-yl)pyridin-2(1H)-one

Reaction Overview: Coupling of 6-bromo-2-methoxypyridine with 2-furanylboronic acid, followed by demethylation. (Direct coupling to the pyridone is possible but often suffers from N-arylation side reactions; the O-methyl protection strategy is cleaner).

Reagents:

  • Substrate: 6-Bromo-2-methoxypyridine (1.0 eq)

  • Boronic Acid: 2-Furanylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Demethylation Agent: Pyridine hydrochloride or

    
    .
    

Step-by-Step Methodology:

  • Coupling (The Suzuki Step):

    • Charge a Schlenk flask with 6-bromo-2-methoxypyridine (1.0 eq), 2-furanylboronic acid (1.2 eq), and

      
       (2.0 eq).
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed 1,4-dioxane/water (4:1) and

      
       (0.05 eq).
      
    • Heat to 90°C for 12 hours . Monitor by TLC (Hexane/EtOAc).

    • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (SiO2) to obtain 2-methoxy-6-(furan-2-yl)pyridine.

  • Hydrolysis (The Deprotection):

    • Dissolve the intermediate in dry DCM.

    • Cool to 0°C and add

      
       (1M in DCM, 3.0 eq) dropwise.
      
    • Stir at RT for 4 hours.

    • Quench with MeOH. Concentrate.

    • Recrystallize from Ethanol to yield the pure 6-(furan-2-yl)pyridin-2(1H)-one .

Visualization: Synthetic Workflow

Synthesis Start 6-Bromo-2-methoxypyridine Step1 Suzuki Coupling (Pd(PPh3)4, K2CO3, 90°C) Start->Step1 Inter Intermediate: 2-Methoxy-6-(furan-2-yl)pyridine Step1->Inter Step2 Demethylation (BBr3 or Py-HCl) Inter->Step2 Final Target: 6-(Furan-2-yl)pyridin-2(1H)-one Step2->Final

Figure 2: Two-step synthesis strategy utilizing O-protection to prevent N-arylation byproducts.

Medicinal Chemistry Applications

The furan-pyridone scaffold is not merely a fluorophore; it is a privileged structure in drug design, particularly for oncology and antimicrobial applications.

4.1 Pharmacophore Features
  • Hydrogen Bonding: The lactam motif (NH donor, C=O acceptor) mimics the nucleobase pairing found in DNA/RNA, making these effective kinase inhibitors (binding to the hinge region) [2, 6].

  • Bioisosterism: The furan ring acts as a bioisostere for phenyl or thiophene rings but with lower lipophilicity (LogP) and higher metabolic susceptibility (potential for ring opening by CYP450, which can be modulated by substitution).

4.2 Anticancer Activity

Recent studies have highlighted furan-substituted pyridinones as potent cytotoxic agents. For example, derivatives targeting esophageal cancer cell lines (KYSE70/KYSE150) have shown


 values in the sub-micromolar range (

) [6].

Mechanism of Action: The planar nature of the furan-pyridone system allows for intercalation into DNA or


-stacking within the active sites of enzymes (e.g., Topoisomerase II).
Visualization: Biological Interaction Pathway

BioActivity Drug Furan-Pyridone Scaffold Target Kinase Hinge Region (ATP Binding Site) Drug->Target  Binds to   Interaction H-Bonding (Lactam) & Pi-Stacking (Furan) Target->Interaction  Via   Effect Inhibition of Cell Proliferation Interaction->Effect  Results in  

Figure 3: Mechanism of kinase inhibition via the lactam H-bond donor/acceptor motif.

References

  • Sahu, H., et al. (2015). Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers.[3] Physical Chemistry Chemical Physics. Link

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Link

  • Lagzian, M., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one. Molecular Physics. Link

  • Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines. Journal of the Chemical Society B. Link

  • Greco, N. J., & Tor, Y. (2005). Furan Decorated Nucleoside Analogues as Fluorescent Probes.[4] Journal of the American Chemical Society. Link

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents.[5] Molecules. Link

Sources

Protocols & Analytical Methods

Method

Optimized Synthesis of 4-(Furan-2-yl)pyridin-2(1H)-one: A Robust Suzuki-Miyaura Protocol

Executive Summary The 4-(heteroaryl)pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in PIM kinase inhibitors, cardiotonic agents, and anti-fibrotic drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(heteroaryl)pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in PIM kinase inhibitors, cardiotonic agents, and anti-fibrotic drugs. However, the synthesis of 4-(furan-2-yl)pyridin-2(1H)-one presents a specific challenge: the pyridone-hydroxypyridine tautomerism .

Direct Suzuki-Miyaura coupling on unprotected 4-halopyridin-2-ones often suffers from low yields due to catalyst poisoning (coordination of the lactam nitrogen to Palladium) and poor solubility in standard organic solvents.

This Application Note details a Two-Stage "Lock-and-Key" Protocol . By utilizing a 2-methoxypyridine intermediate, we "lock" the tautomer in the pyridine form to facilitate efficient cross-coupling, followed by a quantitative hydrolysis to "unlock" the target pyridone. This method ensures high reproducibility, scalability, and purity.

Strategic Analysis: The "Pyridone Trap"

The Tautomer Challenge

Pyridin-2(1H)-ones exist in equilibrium with 2-hydroxypyridines. While the keto form (lactam) is thermodynamically favored in solution (


), the presence of the free N-H and C=O moieties creates a bidentate ligand environment that can displace phosphine ligands on the Palladium catalyst, arresting the catalytic cycle.
The Solution: O-Methyl Protection

To circumvent this, we employ 4-chloro-2-methoxypyridine as the electrophile.

  • Electronic Benefit: The methoxy group makes the pyridine ring sufficiently electron-deficient to facilitate oxidative addition, yet prevents the formation of stable Pd-N complexes that deactivate the catalyst.

  • Solubility: Unlike the polar pyridone, the methoxy intermediate is highly soluble in non-polar solvents (Dioxane, Toluene), allowing for homogeneous reaction kinetics.

Mechanistic Pathway

The synthesis proceeds via the catalytic cycle depicted below, followed by acid-mediated hydrolysis.

SuzukiMechanism Start Pd(II) Precatalyst (Pd(dppf)Cl2) Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 4-Chloro-2-methoxypyridine TransMet Transmetallation (Ar-Pd(II)-Furan) OxAdd->TransMet + Furan-2-boronic acid + Base (K2CO3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the cross-coupling of 4-chloro-2-methoxypyridine. The cycle relies on the facile oxidative addition of the C-Cl bond, activated by the adjacent nitrogen atom.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-Chloro-2-methoxypyridine 143.571.0Electrophile
Furan-2-boronic acid 111.911.2Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.05Catalyst
K₂CO₃ (anhydrous) 138.212.5Base
1,4-Dioxane Solvent-Reaction Medium
Water (degassed) Solvent-Co-solvent (activates boronate)
48% HBr (aq) or 6M HCl -ExcessHydrolysis Agent
Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(furan-2-yl)-2-methoxypyridine.

  • Setup: Flame-dry a 100 mL Schlenk flask or 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar and reflux condenser.[4]

  • Charging: Under a flow of Nitrogen/Argon, add:

    • 4-Chloro-2-methoxypyridine (1.44 g, 10.0 mmol)

    • Furan-2-boronic acid (1.34 g, 12.0 mmol)

    • Pd(dppf)Cl₂[4][5] · DCM (408 mg, 0.5 mmol)

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL). Note: The 4:1 ratio is critical for solubility of the inorganic base while maintaining organic homogeneity.

  • Base Addition: Add K₂CO₃ (3.45 g, 25.0 mmol).

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes (or use freeze-pump-thaw x3).

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

    • Checkpoint: Product usually appears as a UV-active spot at R_f ~ 0.5 (depending on silica).

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a pad of Celite to remove Pd black; wash pad with EtOAc.

    • Concentrate filtrate under reduced pressure.[1]

    • Partition residue between Water (50 mL) and EtOAc (50 mL). Extract aqueous layer 2x with EtOAc.[3][4]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0-20% EtOAc in Hexanes.

    • Yield Expectation: 85–92% (Yellowish oil or solid).

Step 2: Hydrolysis (Demethylation)

Objective: Conversion to 4-(furan-2-yl)pyridin-2(1H)-one.

  • Setup: Transfer the purified intermediate from Step 1 into a 50 mL RBF.

  • Reagent: Add 48% Hydrobromic acid (HBr) (10 mL) or 6M HCl (15 mL).

    • Alternative: For milder conditions, use TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C, but aqueous acid is cleaner for this specific substrate.

  • Reaction: Reflux at 100°C for 4–6 hours.

    • Monitoring: LC-MS will show a mass shift of -14 Da (Loss of CH₃, gain of H).

  • Isolation:

    • Cool to RT.

    • Neutralize carefully with sat. NaHCO₃ or 2M NaOH to pH ~7.

    • Precipitation: The product often precipitates as an off-white solid upon neutralization. Filter and wash with cold water and diethyl ether.

    • If no precipitate: Extract with 10% MeOH in DCM (pyridinones are polar), dry, and concentrate.

Workflow Visualization

Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Deprotection Step1_Mix Mix: 4-Cl-2-OMe-Py + Furan-BA + Pd(dppf)Cl2 + K2CO3 Step1_Heat Heat: 90°C, 12h (Dioxane/H2O) Step1_Mix->Step1_Heat Step1_Purify Purify: Flash Chromatography (Yield: ~90%) Step1_Heat->Step1_Purify Step2_Acid Reflux in 48% HBr (Cleaves O-Me) Step1_Purify->Step2_Acid Intermediate Transfer Step2_Neut Neutralize (pH 7) Precipitate Product Step2_Acid->Step2_Neut Final Target: 4-(Furan-2-yl)pyridin-2(1H)-one (Solid, >98% Purity) Step2_Neut->Final

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (DMSO-d6):

    • Pyridone NH: Broad singlet at

      
       11.5–12.0 ppm.
      
    • Furan Protons: Three distinct signals (e.g.,

      
       7.8, 6.9, 6.6 ppm).[2]
      
    • Pyridine Ring: The C3 proton often appears as a doublet at

      
       ~6.5 ppm, and C6 as a doublet at 
      
      
      
      ~7.4 ppm.
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 162.05

    • Found: 162.1

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation or Oxygen presence.Ensure rigorous degassing. Switch to XPhos Pd G3 if steric hindrance is suspected.
Protodeboronation Furan-2-boronic acid is unstable.Lower temp to 80°C. Add boronic acid in portions. Use Furan-2-boronic acid pinacol ester .
Incomplete Hydrolysis Acid concentration too low.Increase temp to 110°C or switch to 48% HBr/Acetic Acid (1:1).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki coupling mechanisms).
  • BenchChem. (2025).[4][6] Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one. (Provides context on direct coupling limitations). Link

  • Beilstein J. Org. Chem. (2014). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. (Source for 2-chloropyridine intermediate strategy). Link

  • Sigma-Aldrich (Merck). Product Page: 4-Chloro-2-methoxypyridine. Link

Sources

Application

Recrystallization solvents for purifying furan-pyridinone derivatives

Application Note: Optimization of Recrystallization Solvents for High-Purity Furan-Pyridinone Derivatives Executive Summary The purification of furan-pyridinone derivatives presents a unique challenge in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for High-Purity Furan-Pyridinone Derivatives

Executive Summary

The purification of furan-pyridinone derivatives presents a unique challenge in medicinal chemistry due to the contrasting physicochemical properties of the scaffold. The molecule combines a lipophilic, acid-sensitive furan ring with a polar, hydrogen-bond-donating pyridinone (lactam) core. This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a systematic screening protocol. We identify Ethanol (EtOH) and Acetonitrile (MeCN) as superior single-solvent systems, while DMSO/Water and Acetone/Hexane serve as robust binary alternatives for stubborn impurities.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play.

  • The Pyridinone Core: Exists primarily in the 2-pyridone tautomeric form in the solid state. It acts as both a hydrogen bond donor (N-H) and acceptor (C=O), often leading to high lattice energy due to intermolecular stacking. This requires a polar solvent to disrupt the crystal lattice during dissolution.

  • The Furan Ring: Adds lipophilicity and aromatic character but introduces chemical liability. Furan rings are electron-rich and susceptible to oxidative degradation or acid-catalyzed ring opening.

    • Critical Constraint: Avoid acidic solvents or high-temperature exposure to oxygenated solvents for prolonged periods.

Solvent Class Suitability Table
Solvent ClassRepresentativeSuitabilityMechanistic Insight
Alcohols Ethanol, MethanolHigh Excellent H-bonding capability disrupts pyridinone dimers; moderate boiling point protects the furan ring.
Nitriles AcetonitrileHigh Polar aprotic nature dissolves the compound hot but crystallizes well upon cooling due to lack of H-bond donation.
Chlorinated DCM, ChloroformLow Often too good a solvent at RT (poor recovery); risk of HCl formation causing furan decomposition.
Amides DMF, NMPMedium High solubility power (good for initial dissolution) but difficult to remove; requires an anti-solvent (e.g., water).
Water WaterAnti-Solvent Pyridinones are sparingly soluble; furan is insoluble. Excellent anti-solvent for polar organic solutions.

Strategic Solvent Screening Workflow

Do not guess. Use this self-validating decision matrix to determine the optimal system for your specific derivative.

SolventSelection Start Crude Furan-Pyridinone Derivative SolubilityTest Solubility Test (100 mg) in 1 mL Solvent Start->SolubilityTest CheckEtOH Test 1: Ethanol (Reflux) SolubilityTest->CheckEtOH CheckMeCN Test 2: Acetonitrile (Reflux) SolubilityTest->CheckMeCN ResultA Soluble Hot, Insoluble Cold? CheckEtOH->ResultA CheckMeCN->ResultA Success Proceed to Protocol A (Single Solvent) ResultA->Success Yes Fail Insoluble Hot or Soluble Cold ResultA->Fail No BinaryRoute Test Binary System: Dissolve in min. DMF/Acetone, add Water/Hexane Fail->BinaryRoute ProtocolB Proceed to Protocol B (Anti-Solvent) BinaryRoute->ProtocolB

Figure 1: Decision matrix for selecting the purification pathway based on initial solubility observations.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol or Acetonitrile)

Best for: Removing minor impurities and improving crystal morphology.

  • Preparation: Place 1.0 g of crude furan-pyridinone in a 25 mL Erlenmeyer flask.

  • Dissolution: Add the chosen solvent (EtOH or MeCN) in small aliquots (e.g., 2 mL) while heating to reflux (78°C for EtOH, 82°C for MeCN).

    • Note: Stir continuously.[1] Stop adding solvent the moment the solid dissolves. If the solution is colored but clear, add activated carbon (optional), boil for 2 mins, and hot-filter.

  • Cooling (The Critical Step): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents thermal shock).

    • Mechanism:[2][3][4] Rapid cooling traps impurities in the lattice. Slow cooling favors the formation of the thermodynamically stable polymorph.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[5] Wash the cake with 2-3 mL of ice-cold solvent.

  • Drying: Dry under vacuum at 40°C. Warning: Do not exceed 60°C to prevent furan oxidation.

Protocol B: Binary Solvent (Anti-Solvent) Precipitation

Best for: Compounds with poor solubility in alcohols or those requiring removal of highly polar impurities.

  • Primary Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Acetone or DMF (approx. 3-5 mL) at moderate heat (40-50°C).

  • Anti-Solvent Addition:

    • If using Acetone , slowly add Hexane dropwise.

    • If using DMF , slowly add Water dropwise.

  • The Cloud Point: Continue addition until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add one drop of the primary solvent (Acetone/DMF) to clear the solution.

  • Nucleation: Allow the clear solution to cool/stand undisturbed. Crystals should form at the interface or throughout the bulk.

  • Isolation: Filter and wash with a mixture of Solvent:Anti-solvent (1:4 ratio).

Troubleshooting Common Issues

ObservationDiagnosisCorrective Action
Oiling Out The compound separates as a liquid droplet rather than a crystal. Common in furan derivatives due to low melting points or impurities.1. Re-heat to dissolve. 2. Add a seed crystal of pure product. 3. Scratch the glass surface with a rod to induce nucleation. 4. Use a solvent with a lower boiling point (e.g., switch from Toluene to Ethanol).
Colored Impurities Oxidation products of the furan ring (often dark/tarry).Perform a "Hot Filtration" step using activated charcoal (Norit) before cooling.
Low Yield Compound is too soluble in the chosen solvent even when cold.Concentrate the mother liquor by 50% and cool again, or switch to a binary system (Protocol B).

Mechanism of Action: Why these solvents work

The success of Acetonitrile and Ethanol lies in their intermediate polarity.

  • Acetonitrile (MeCN): It has a high dipole moment (3.92 D) but cannot donate hydrogen bonds. This allows it to solvate the polar pyridinone at high temperatures but "reject" it upon cooling as the thermal energy dissipates, forcing the pyridinone molecules to self-associate (crystallize) rather than stay in solution [1].

  • Ethanol: It mimics the hydrogen bonding of the pyridinone. At reflux, EtOH disrupts the pyridinone-pyridinone intermolecular H-bonds. Upon cooling, the lattice energy of the crystal (Pyridinone-Pyridinone) overcomes the solvation energy (Pyridinone-Ethanol), leading to precipitation [2].

Mechanism cluster_0 Hot Solution (High Entropy) cluster_1 Cold State (Lattice Energy Dominates) Solvent Solvent (EtOH) Solute Furan-Pyridinone Solvent->Solute H-Bonds Stabilize Crystal Crystal Lattice Solute->Crystal Cooling (Supersaturation) Impurity Impurity (In Solution)

Figure 2: Thermodynamic transition from solvated state to crystalline lattice.

References

  • Edelmann, F. T. (2020).[6] What is the best technique for amide purification? ResearchGate. Available at: [Link] (Accessed: Feb 26, 2026).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link] (Accessed: Feb 26, 2026).

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. Available at: [Link] (Accessed: Feb 26, 2026).

  • National Institutes of Health (NIH). (2009). 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. PMC. Available at: [Link] (Accessed: Feb 26, 2026).

Sources

Method

In vitro kinase inhibition assays using pyridin-2(1H)-one scaffolds

Application Note & Protocol Topic: High-Throughput Screening of Pyridin-2(1H)-one Scaffolds Using In Vitro Kinase Inhibition Assays Audience: Researchers, scientists, and drug development professionals in oncology, immun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of Pyridin-2(1H)-one Scaffolds Using In Vitro Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Executive Summary

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important target families in modern drug discovery.[2] The pyridin-2(1H)-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its versatile physicochemical properties and its ability to form key interactions within the highly conserved ATP-binding site of kinases.[3][4] This document, authored for the advanced researcher, provides a comprehensive guide to the principles and execution of in vitro kinase inhibition assays tailored for screening compound libraries based on the pyridin-2(1H)-one scaffold. We will detail a robust, high-throughput protocol using the luminescence-based ADP-Glo™ Kinase Assay, explain the rationale behind critical steps, and provide frameworks for data analysis and troubleshooting.

The Pyridin-2(1H)-one Scaffold: A Privileged Kinase Hinge-Binder

The success of a kinase inhibitor discovery program often hinges on the selection of a core chemical scaffold.[5] The pyridin-2(1H)-one structure is particularly effective due to a confluence of advantageous properties.

  • Bioisosteric Versatility: The pyridinone core can act as a bioisostere for amides, phenols, and other heterocyclic systems, allowing for broad synthetic exploration while maintaining key intermolecular interactions.[6][7]

  • Hydrogen Bonding Capability: The defining feature of this scaffold is its ability to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the C=O).[3][6] This dual nature is perfectly suited for engaging the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for the majority of Type I and Type II kinase inhibitors.[1][8] This bidentate hydrogen bonding pattern mimics the interaction of the adenine base of ATP, providing a strong foundation for potent inhibition.

  • Favorable Physicochemical Properties: Judicious modification of the pyridinone core can improve crucial drug-like properties, including aqueous solubility and metabolic stability, which are common challenges in kinase inhibitor development.[6][7]

Screening of fragment libraries built around the 3-aminopyridin-2-one core has successfully identified potent inhibitors for critical mitotic kinases like Monopolar Spindle 1 (MPS1) and the Aurora kinase family, validating its utility as a starting point for cancer therapeutic development.[1] Similarly, derivatives have shown inhibitory activity against other important kinases such as c-Src.[9][10]

Fig 1. Mechanism of Hinge Binding cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Ala, Glu) atp_pocket ATP Binding Site inhibitor Pyridin-2(1H)-one Scaffold inhibitor->hinge Forms H-bonds (Donor & Acceptor) atp ATP (displaced) inhibitor->atp Competitively Inhibits

Caption: Pyridin-2(1H)-one scaffold competitively inhibiting ATP binding.

Selecting the Right In Vitro Assay Platform

A variety of technologies are available for measuring kinase activity, each with distinct advantages and drawbacks.[11][12]

  • Radiometric Assays: Traditionally the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P] or [γ-³³P]-ATP) onto a substrate.[13][14] They are robust and not prone to interference from fluorescent compounds but involve handling radioactive materials.[15]

  • Fluorescence/FRET-Based Assays: Technologies like LANCE® Ultra (TR-FRET) and HTRF® use phospho-specific antibodies to detect substrate phosphorylation.[16][17][18] When the antibody binds the phosphorylated substrate, a donor fluorophore (e.g., Europium) and an acceptor fluorophore are brought into proximity, generating a FRET signal.[16][19] These are powerful but require specific, validated antibodies for each kinase-substrate pair.

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring one of the reaction components, typically ATP or ADP.[20] The ADP-Glo™ Kinase Assay is a universal platform that measures the amount of ADP produced, which directly correlates with kinase activity. Its universal nature (applicable to any ADP-generating enzyme), high sensitivity, and broad dynamic range make it exceptionally well-suited for high-throughput screening (HTS) of compound libraries against diverse kinases.[21][22][23]

For the remainder of this guide, we will focus on the ADP-Glo™ Kinase Assay due to its universality and robustness for primary screening applications.

Detailed Protocol: Kinase Inhibition Assay with Pyridin-2(1H)-one Derivatives using ADP-Glo™

This protocol provides a comprehensive, step-by-step method for determining the half-maximal inhibitory concentration (IC50) of a pyridin-2(1H)-one derivative against a target kinase.

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed in the same microplate well, which minimizes handling and is ideal for automation.[24]

  • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is proportional to the kinase activity.

  • ADP Detection:

    • Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is crucial because the large excess of ATP would otherwise overwhelm the luminescence signal in the next step.

    • Step 2 (ADP to ATP Conversion & Luminescence): Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back into ATP. This newly synthesized ATP serves as the substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial kinase activity.[24][25]

Fig 2. ADP-Glo™ Assay Workflow A 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min at RT) A->B C Products: Phospho-Substrate + ADP + leftover ATP B->C D 2. Add ADP-Glo™ Reagent C->D Stops kinase reaction E Incubate (e.g., 40 min at RT) D->E F Result: ADP Only (leftover ATP depleted) E->F G 3. Add Kinase Detection Reagent F->G Converts ADP to ATP + Luciferase/Luciferin H Incubate (e.g., 30-60 min at RT) G->H I Result: ADP -> ATP -> Light H->I J 4. Read Luminescence I->J

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative ring opening of furan during pyridinone synthesis

This guide addresses the "Furan-Pyridinone Paradox": the challenge of oxidizing a dihydropyridinone (DHP) core to a pyridinone without triggering the oxidative ring opening (Achmatowicz reaction) of a pendant furan moiet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the "Furan-Pyridinone Paradox": the challenge of oxidizing a dihydropyridinone (DHP) core to a pyridinone without triggering the oxidative ring opening (Achmatowicz reaction) of a pendant furan moiety.

Module 1: Diagnostic & Decision Matrix

Current Status: You are attempting to aromatize a DHP ring, but your furan ring is decomposing (darkening reaction mixture, loss of aromatic furan signals in NMR, appearance of new carbonyl peaks).

The Root Cause: The Achmatowicz Trap

The reagents used to dehydrogenate DHPs (DDQ, CAN, Acidic conditions) are the exact same reagents used to trigger the Achmatowicz Rearrangement .

  • Mechanism: The oxidant attacks the electron-rich furan, forming an oxocarbenium ion.

  • The Trigger: If Water or Alcohol is present, it attacks the oxocarbenium, leading to ring opening (forming 1,4-dicarbonyls).

  • The Fix: You must either exclude water entirely (kinetic control) or use an oxidant with a potential (

    
    ) lower than the furan oxidation threshold (~1.6 V vs SCE).
    
Decision Tree: Selecting the Correct Protocol

Use the following logic flow to determine the safest oxidation method for your substrate.

G Start START: DHP Oxidation (Furan Present) WaterCheck Is the reaction strictly anhydrous? Start->WaterCheck OxidantCheck Are you using DDQ or CAN? WaterCheck->OxidantCheck Yes (Dry Solvents) RiskHigh CRITICAL RISK: Achmatowicz Opening WaterCheck->RiskHigh No (Wet/Ambient) OxidantCheck->RiskHigh Yes Soln3 SOLUTION C: MnO2 Oxidation OxidantCheck->Soln3 No (Using MnO2) Soln1 SOLUTION A: Iodine/MeCN Protocol RiskHigh->Soln1 Switch Reagent (Best) Soln2 SOLUTION B: Buffered Anhydrous DDQ RiskHigh->Soln2 Modify Conditions

Figure 1: Decision matrix for preventing furan decomposition during oxidative aromatization.

Module 2: Reagent Selection Guide

The standard "go-to" oxidant for DHP aromatization is DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1] However, DDQ is often too aggressive for furans.

OxidantRedox Potential (

)
Furan Safety ProfileRecommended Use Case
Iodine (

)
ModerateHigh Primary Recommendation. Efficiently aromatizes Hantzsch esters; leaves furan intact.

(Activated)
Surface DependentHigh Excellent for 4-substituted DHPs. Heterogeneous nature prevents over-oxidation.
Chloranil Lower than DDQMedium Use if Iodine fails. Milder than DDQ but requires longer reaction times.
DDQ High (~1.0 V)Low (High Risk) Only use if buffered and anhydrous. Aggressively attacks furan in presence of moisture.
CAN / Cerium(IV) Very HighCritical Failure Avoid. Almost guaranteed to open the furan ring (oxidative cleavage).

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black and tarry immediately upon adding DDQ.

Diagnosis: You are likely experiencing oxidative polymerization or rapid Achmatowicz rearrangement. The Fix:

  • Stop using DDQ. Switch to the Iodine (

    
    ) Protocol  (see Module 4).
    
  • If you MUST use DDQ: You likely have trace water or acid present. DDQ generates a hydroquinone byproduct (DDHQ) which is acidic (

    
    ). This acid catalyzes the ring opening.
    
    • Action: Add a solid base scavenger (e.g., suspended

      
       or 
      
      
      
      , 2-3 eq) to the reaction mixture before adding DDQ.
Q2: I see a new carbonyl peak (~1690-1720 cm⁻¹) in IR/NMR, but the pyridine formed.

Diagnosis: The furan ring has opened into a 1,4-dicarbonyl (enedione). The Fix: This is irreversible. You must prevent the initial attack. Ensure your solvent (DCM, Benzene, or Dioxane) is distilled over


 or Sodium. Do not use ether or THF  without radical inhibitors, as peroxides can also initiate this.
Q3: Can I use Pd/C and heat?

Diagnosis: Palladium-catalyzed dehydrogenation often requires high heat (refluxing xylene/mesitylene) or a hydrogen acceptor (nitrobenzene). The Fix: This is generally safe for furan chemically, but the high thermal stress might degrade other sensitive groups. If you use Pd/C, ensure you are not under a hydrogen atmosphere (obviously), and use an alkene acceptor like cyclohexene or maleic anhydride to "soak up" the hydrogen.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" Iodine Method

Best for: Hantzsch ester DHPs where furan preservation is critical.

Theory: Iodine acts as a mild Lewis acid and oxidant. It abstracts the hydrides from the DHP ring but lacks the potential to oxidize the furan ring into the cation radical required for the Achmatowicz reaction.

  • Setup: Dissolve the dihydropyridinone (1.0 mmol) in Acetonitrile (anhydrous, 10 mL).

  • Reagent: Add Iodine (

    
    )  (1.1 - 2.0 mmol).
    
  • Reaction: Heat to reflux (approx. 80-82°C) for 2–4 hours. Monitor by TLC (DHP usually fluoresces blue/green; Pyridine is UV active but often dark).

  • Workup:

    • Cool to room temperature.

    • Add saturated aqueous

      
       (Sodium thiosulfate) to quench excess iodine (color changes from dark red/brown to clear/yellow).
      
    • Extract with EtOAc or DCM.

  • Result: High yield of pyridinone with intact furan.

Protocol B: Buffered Anhydrous DDQ

Best for: Sterically hindered DHPs that resist Iodine oxidation.

Theory: By excluding water, you prevent the nucleophilic attack on the furan oxocarbenium. By adding a base, you neutralize the acidic DDHQ byproduct, preventing acid-catalyzed decomposition.

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Use Anhydrous Benzene or 1,4-Dioxane (DCM is acceptable if strictly dry).

  • Buffer: Add solid, finely powdered

    
      or 
    
    
    
    (3.0 eq). Stir for 10 mins.
  • Oxidant: Add DDQ (1.1 eq) slowly at 0°C (ice bath).

  • Reaction: Allow to warm to Room Temperature. Do not heat initially.

  • Workup: Filter through a pad of Celite to remove the inorganic base and the precipitated DDHQ-salt. Evaporate solvent.

Protocol C: Manganese Dioxide ( )

Best for: 4-substituted DHPs and rapid microwave synthesis.[2]

  • Reagent Prep: Use "Activated"

    
     (commercial or prepared by heating 
    
    
    
    at 110°C for 24h).
  • Ratio: Use a large excess (10–20 eq by weight). The reaction is surface-area dependent.

  • Reaction: Suspend DHP in DCM or Chloroform . Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Conditions: Stir vigorously at reflux for 1–3 hours. (Alternatively: Microwave at 100°C for 5–10 mins).

  • Workup: Filter through Celite. No aqueous workup required.

References

  • DDQ Mechanism & Applications: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.

  • Achmatowicz Reaction (The Risk): Achmatowicz, O., et al. (1971).[4] Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973-1996.[4]

  • Iodine Aromatization (The Solution): Zeynizadeh, B., Dilmaghani, K. A., & Roozijoy, A. (2005).[5] Aromatization of Hantzsch Ester 1,4-Dihydropyridines with Iodine under Normal Conditions and Ultrasound Irradiation.[5] Journal of the Chinese Chemical Society, 52(5), 1001-1004.[5]

  • MnO2 Dehydrogenation: Bagley, M. C., & Lubinu, M. C. (2006).[2] Microwave-assisted oxidative aromatization of Hantzsch 1,4-dihydropyridines using manganese dioxide. Synthesis, 2006(08), 1283-1288.

  • DDQ Oxidative Coupling (Mechanism of Failure): Wang, Z. L., et al. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran. The Journal of Organic Chemistry, 79(3), 1156–1165.[6]

Sources

Optimization

Resolving NMR signals for lactam-lactim tautomers of 4-substituted pyridones

Topic: Resolving Lactam-Lactim Tautomerism in 4-Substituted Pyridones Ticket ID: NMR-PYR-4SUB-TAUT Status: Open Guide Analyst: Senior Application Scientist Executive Summary & Core Mechanism The Issue: You are likely obs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Lactam-Lactim Tautomerism in 4-Substituted Pyridones Ticket ID: NMR-PYR-4SUB-TAUT Status: Open Guide Analyst: Senior Application Scientist

Executive Summary & Core Mechanism

The Issue: You are likely observing broad, "missing," or fractional signals in the


 or 

NMR spectra of your 4-substituted pyridone derivative. The Cause: This is rarely a purity issue. It is a dynamic equilibrium problem. Pyridones exist in a delicate balance between the Lactam (NH-form) and Lactim (OH-form) tautomers.

In 4-substituted-2-pyridones (and 4-pyridones), this equilibrium is governed by solvent polarity and concentration. When the rate of proton exchange (


) between these forms is comparable to the NMR time scale (

), signals broaden or vanish (coalescence).
The Equilibrium Landscape
  • Lactam (2-pyridone): Favored in polar solvents (DMSO,

    
    ) and solid state. Stabilized by dimerization.
    
  • Lactim (2-hydroxypyridine): Often favored in gas phase or very non-polar dilute solutions.

  • The "Ghost" Region: In solvents like

    
    , both forms may coexist, or rapid dimer-monomer exchange occurs, destroying signal resolution.
    

Diagnostic Workflow: Is it Tautomerism?

Before altering your experiment, confirm the symptoms using this checklist.

SymptomObservation in

NMR
Interpretation
The "Missing" Proton Integration of aromatic region is correct, but NH/OH is invisible.Rapid exchange with trace water or very broad solvent-exchange peak.
The "Mound" Aromatic peaks (especially H3/H5) appear as wide humps rather than sharp doublets.Intermediate exchange rate. The molecule is "flipping" between forms during the FID acquisition.
Phantom Multiplets Peaks appear doubled with fractional integration (e.g., 0.6H and 0.4H).Slow exchange. You are seeing distinct Lactam and Lactim populations simultaneously.[1]
Solvent Dependency Spectrum is clean in DMSO-

but messy in

.
Classic polarity-driven tautomeric shift.

Troubleshooting Protocols

Protocol A: The Solvent Switch (First Line of Defense)

Objective: Shift the equilibrium entirely to the Lactam form to stabilize the signals.

Mechanism: Polar solvents stabilize the large dipole of the lactam (C=O) form and disrupt lactim-lactim hydrogen bonding.

  • Standard Approach: Dissolve 5-10 mg of sample in DMSO-

    
     .
    
    • Expected Result: Sharp peaks. The NH usually appears downfield (11-13 ppm).

    • Why: DMSO acts as a H-bond acceptor, locking the NH proton and preventing rapid intermolecular exchange.

  • Alternative (Protic): Use Methanol-

    
     .
    
    • Note: The NH/OH proton will exchange with deuterium and disappear. This simplifies the aromatic region by removing H-N couplings.

  • Avoid:

    
     or Benzene-
    
    
    
    unless you specifically need to study the lactim form. These solvents encourage dimerization and mixed populations.
Protocol B: Variable Temperature (VT) NMR

Objective: Manipulate the exchange rate (


) to exit the intermediate exchange (broad) regime.

Methodology:

  • Option 1: High Temperature (Fast Exchange)

    • Setup: Heat sample to 320–350 K (ensure solvent boiling point safety).

    • Result: Peaks sharpen into a single "average" set.

    • Use Case: When you need a clean spectrum for publication and don't care about distinguishing tautomers.

  • Option 2: Low Temperature (Slow Exchange)

    • Setup: Cool to 230–250 K (requires

      
       or Acetone-
      
      
      
      ).
    • Result: "Freezing" the equilibrium. You will see two distinct sets of peaks (Lactam and Lactim) with sharp multiplicity.

    • Use Case: Calculating the equilibrium constant (

      
      ).
      
Protocol C: Chemical Locking (The "Nuclear" Option)

If characterization is impossible due to dynamics, synthesize a derivative to lock the form:

  • N-Methylation: Locks the Lactam form.

  • O-Methylation: Locks the Lactim form.

  • Comparison: Compare the NMR of your native sample with these fixed derivatives to assign peaks.

Advanced Characterization: Heteronuclear Differentiation

When


 NMR is ambiguous, 

and

provides definitive proof.
Chemical Shift Fingerprints
Carbon PositionLactam (C=O Form)Lactim (C-OH Form)Notes
C2 / C4 (Carbonyl/C-OH) 162 - 180 ppm 155 - 165 ppm The C=O is significantly deshielded.
C3 / C5 (Ortho to N) Shielded (Upfield)Deshielded (Downfield)Due to loss of aromaticity in the lactam ring.
HMBC: The Gold Standard

Nitrogen chemical shifts are the most sensitive indicator of tautomerism.

  • Lactam (Pyrrole-like N): Highly Shielded (

    
     ppm).
    
  • Lactim (Pyridine-like N): Deshielded (

    
     ppm).
    
  • Reference: Scales relative to liquid

    
    .
    

Visualizing the Logic

The following diagrams illustrate the equilibrium dynamics and the decision process for resolving signals.

TautomerismLogic cluster_solvents Solvent Influence Lactam Lactam Form (NH / C=O) Dominant in DMSO/Solid Lactim Lactim Form (N / C-OH) Rare (Gas/Non-polar) Lactam->Lactim  K_eq (Solvent Dependent)   Broad Broad/Missing Signals (Intermediate Exchange) Lactam->Broad  Exchange Rate ≈ NMR Freq   Lactim->Broad DMSO DMSO-d6 / H2O (Stabilizes Lactam) DMSO->Lactam CDCl3 CDCl3 / Benzene (Destabilizes/Mixes) CDCl3->Lactim

Caption: Figure 1. The dynamic equilibrium between Lactam and Lactim forms.[2] Broad signals arise when the exchange rate matches the NMR timescale, heavily influenced by solvent polarity.

TroubleshootingFlow Start Start: Broad/Messy NMR Signals CheckSolvent Current Solvent? Start->CheckSolvent IsCDCl3 CDCl3 / Non-polar CheckSolvent->IsCDCl3 IsDMSO DMSO-d6 / Polar CheckSolvent->IsDMSO ActionSwitch Action: Switch to DMSO-d6 or Methanol-d4 IsCDCl3->ActionSwitch Stabilize Lactam ActionVT Action: Variable Temp (VT) Heat to >320K IsDMSO->ActionVT Fast Exchange Limit Success Sharp Signals Achieved ActionSwitch->Success ActionDeriv Action: Methylation (Lock Tautomer) ActionVT->ActionDeriv If still broad ActionVT->Success

Caption: Figure 2. Decision tree for troubleshooting broad NMR signals in pyridone derivatives.

Frequently Asked Questions (FAQ)

Q: Why does my 4-substituted pyridone look like a mixture in


? 
A: In chloroform, the energy difference between the lactam monomer, lactam dimer, and lactim form is small. You are likely observing a mixture of dimers  (held together by H-bonds) and monomers. This creates complex, broad spectra.

Q: Can I use


 to resolve the signals? 
A: Yes, 

strongly favors the lactam form. However, the labile NH proton will exchange with deuterium (

), causing the NH signal to disappear. This is actually beneficial if you only need to assign the ring protons, as it removes NH-coupling broadening.

Q: I see a peak at 165 ppm in


. Is it C=O or C-OH? 
A: This is the "danger zone" where shifts overlap.
  • Check C3/C5: If the carbons ortho to the nitrogen are significantly shielded (90-110 ppm), it suggests the Lactam form (enamine-like character).

  • Run HSQC: If the nitrogen is protonated (shows correlation to NH proton), it is the Lactam.

Q: How do electron-withdrawing groups at position 4 affect this? A: A 4-EWG (like


 or 

) on a 2-pyridone scaffold increases the acidity of the NH proton. This can accelerate the exchange rate, making line broadening worse at room temperature, requiring lower temperatures to freeze out the tautomers.

References

  • Tautomerism of 2-Hydroxypyridine/2-Pyridone

    • Title: Tautomerism of 2-hydroxypyridine–2-pyridone: solvent effects on the equilibrium constant.[3]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][4]

  • 15N NMR Chemical Shifts

    • Title: 15N NMR Chemical Shifts of Major Chemical Families.[5]

    • Source: NIST (National Institute of Standards and Technology).
    • URL:[Link] (General reference for standard shift tables).

  • Solvent Effects on Pyridones

    • Title: Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[1]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Variable Temperature NMR Methodology

    • Title: Variable Temperature NMR Experiments: Introduction and Protocols.
    • Source: University of Oxford, Department of Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Metabolic Stability of 4-(Furan-2-yl)pyridin-2(1H)-one

Introduction: The "Furan Problem" in Drug Discovery Welcome to the Technical Support Center. You are likely here because your lead compound, 4-(Furan-2-yl)pyridin-2(1H)-one , is exhibiting rapid intrinsic clearance ( ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Furan Problem" in Drug Discovery

Welcome to the Technical Support Center. You are likely here because your lead compound, 4-(Furan-2-yl)pyridin-2(1H)-one , is exhibiting rapid intrinsic clearance (


) in liver microsomes.

While the pyridin-2(1H)-one scaffold is a privileged structure in kinase inhibitors and GPCR ligands, the furan moiety is a notorious metabolic "soft spot." In microsomal systems, furan rings are frequently bioactivated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into the highly reactive electrophile cis-2-butene-1,4-dial (BDA) .[1][2] This not only leads to rapid clearance but also poses a significant toxicity risk via covalent binding to cellular proteins.

This guide provides a systematic troubleshooting workflow to diagnose the instability mechanism and offers medicinal chemistry strategies to mitigate it.

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: My compound disappears completely within 10 minutes in human liver microsomes (HLM). Is this an assay error?

Diagnosis: Likely not an error, but a sign of "flow-limited" metabolism. Root Cause: The furan ring is exceptionally prone to oxidation. If


 min, you are measuring the rate of hepatic blood flow rather than intrinsic enzyme activity, making SAR ranking impossible.
Action Plan: 
  • Check Linearity: Repeat the assay with 0.1 mg/mL microsomal protein (instead of the standard 0.5 or 1.0 mg/mL) and sample at earlier time points (0, 2, 5, 10 min).

  • Verify Cofactor Dependence: Run a control without NADPH.

    • Stable without NADPH? The instability is CYP-mediated (likely furan oxidation).[3]

    • Unstable without NADPH? Check for chemical instability (e.g., Michael addition to the pyridinone enone system, though less likely) or non-CYP enzymes.

Q2: I see a loss of parent compound but no distinct metabolite peaks in the LC-MS chromatogram. Where is the mass balance?

Diagnosis: Formation of reactive intermediates or extensive polymerization. Scientific Logic: The furan ring opens to form the BDA dialdehyde.[2] This reactive species does not ionize well or forms heterogenous covalent adducts with microsomal proteins, disappearing from the supernatant. Troubleshooting Step: Perform a GSH Trapping Assay .

  • Incubate with NADPH + 5 mM Glutathione (GSH).

  • Look for a mass shift of +307 Da (Parent + GSH) or +614 Da (Parent + 2GSH).

  • Detection of these adducts confirms furan bioactivation is the driver of clearance.

Q3: The pyridinone ring has a nitrogen.[4] Could N-glucuronidation be the cause?

Diagnosis: Possible, but less likely to drive rapid microsomal clearance compared to furan oxidation. Context: Microsomes (unless specifically fortified with UDPGA and alamethicin) primarily screen for CYP (Phase I) activity. Verification: If you suspect UGT metabolism, add UDPGA to the incubation. If clearance increases further, N-glucuronidation is contributing. However, fix the furan liability first.

Module 2: Chemical Modification Strategies

Q4: How do I stabilize the furan ring without losing potency?

Strategy: The goal is to prevent the initial electron transfer or hydrogen abstraction that leads to ring opening.

StrategyModificationRationaleRisk
1. Bioisosterism (Best) Replace Furan with Thiophene Thiophene is aromatic but less electron-rich than furan; S-oxidation is generally slower than furan ring opening.May alter H-bond acceptor capability.[4][5]
2. Electronic Deactivation Add EWG (e.g., -CN, -CF3) to Furan C5Electron-withdrawing groups reduce the electron density of the ring, making it less susceptible to CYP oxidation.May reduce potency if the ring acts as a donor.
3. Steric Blocking Add Methyl/Chloro to Furan C5Blocks the primary site of metabolic attack (if C5 is the soft spot).Furan can still open; methyl itself can be oxidized (

).
4. Scaffold Hopping Replace Furan with Oxazole or Thiazole These rings are significantly more metabolically stable due to the presence of nitrogen (lower HOMO energy).Change in geometry and polarity.[6]
Q5: Will deuteration of the furan ring help?

Answer: Rarely sufficient for furans. Reasoning: While Deuterium Kinetic Isotope Effects (DKIE) work well for C-H hydroxylation, furan oxidation often proceeds via direct electron transfer or addition to the


-system (epoxidation), which are less sensitive to isotopic substitution.
Recommendation:  Prioritize Strategy 1 (Thiophene)  or Strategy 4 (Oxazole)  over deuteration.

Module 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the metabolic fate of the furan moiety and the decision logic for stabilization.

MetabolicPathway cluster_strategies Stabilization Strategies Parent 4-(Furan-2-yl)pyridin-2(1H)-one Epoxide Unstable Epoxide / Enedione Parent->Epoxide Oxidation Strat1 Bioisostere: Thiophene / Oxazole Parent->Strat1 Design Cycle Strat2 EWG Substitution: -CN / -CF3 at C5 Parent->Strat2 CYP CYP450 (2E1/3A4) + NADPH BDA cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) Epoxide->BDA Ring Opening ProteinAdduct Covalent Protein Adducts (Toxicity / Irreversible Clearance) BDA->ProteinAdduct Nucleophilic Attack (Lys/Cys residues) GSHAdduct GSH Conjugate (Detoxification Marker) BDA->GSHAdduct + Glutathione (GSH) (Trapping Assay)

Caption: Mechanism of furan bioactivation to reactive dialdehydes and stabilization strategies.

Module 4: Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH)

Purpose: To confirm if furan ring opening is the cause of instability.

  • Preparation:

    • Test Compound: 10 mM stock in DMSO.

    • Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Trapping Agent: 100 mM Glutathione (GSH) in water (freshly prepared).

    • Cofactor: 20 mM NADPH.[7]

  • Incubation Procedure:

    • Mix: In a 96-well plate, combine:

      • Buffer (to final vol)

      • Microsomes (Final: 1.0 mg/mL )[2]

      • GSH (Final: 5 mM )

      • Test Compound (Final: 10 µM )

    • Pre-incubate: 5 min at 37°C.

    • Initiate: Add NADPH (Final: 1 mM ).

    • Controls: Include a "No NADPH" control and a "No GSH" control.

    • Time: Incubate for 30–60 minutes.

  • Termination & Analysis:

    • Quench with 1 volume of ice-cold Acetonitrile. Centrifuge at 3,000 x g for 15 min.

    • LC-MS/MS: Analyze supernatant using a Neutral Loss scan (loss of 129 Da for GSH) or precursor ion scan.

    • Data Interp: Look for peaks with Mass =

      
      .
      
Protocol B: Optimized Microsomal Stability (High Clearance)

Purpose: To accurately rank unstable compounds.

  • Conditions:

    • Protein Conc: Lower to 0.1 mg/mL (prevents substrate depletion in <2 min).

    • Substrate Conc: 1 µM (ensures first-order kinetics).

    • Timepoints: 0, 5, 10, 20, 30 min.

  • Calculation:

    • Plot

      
       vs. time.[8]
      
    • Slope

      
      .
      
    • 
      .
      

References

  • Peterson, L. A. (2013).[9] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[9] [Link]

  • Pillai, V. C., et al. (2013). Evaluation of Furan Metabolism in Human Liver Microsomes. Drug Metabolism and Disposition, 41(12), 2120-2124. [Link]

  • Cyprotex. (n.d.).[10] Microsomal Stability Assay Protocol and Guide. [Link]

  • Meanwell, N. A. (2011). Bioisosteres of the Furan Ring in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Optimization

Troubleshooting low yield in 4-(Furan-2-yl)pyridin-2(1H)-one cyclization reactions

Executive Summary & Core Chemistry The synthesis of 4-(Furan-2-yl)pyridin-2(1H)-one presents a unique "double-edged" challenge in heterocyclic chemistry. You are fusing a highly polar, amphoteric lactam (the pyridone) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The synthesis of 4-(Furan-2-yl)pyridin-2(1H)-one presents a unique "double-edged" challenge in heterocyclic chemistry. You are fusing a highly polar, amphoteric lactam (the pyridone) with an acid-sensitive, electron-rich furan ring.

Low yields typically stem from three competing failure modes:

  • Furan Decomposition: The furan ring is susceptible to acid-catalyzed ring opening and oxidative polymerization, often resulting in "black tar" rather than crystalline product.

  • Solubility Traps: The pyridone moiety exhibits lactam-lactim tautomerism. It is often highly soluble in aqueous washes or sticks irreversibly to silica gel, leading to massive loss during workup despite successful conversion.

  • Cyclization Efficiency: Incomplete condensation between the 1,3-electrophile (e.g., enaminone or diketone) and the nitrogen source (cyanoacetamide or ammonia).

This guide focuses on the Enaminone Route (Reaction of 2-acetylfuran derivatives with DMF-DMA followed by cyanoacetamide), as it is the industry standard for high-yield access to this scaffold.

Diagnostic Workflow (Visual Guide)

Before altering reagents, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude TLC/LCMS Start->CheckTLC ResultTar Result: Black Tar / Streaking CheckTLC->ResultTar Complex mixture ResultClear Result: Clean Spot but Low Mass CheckTLC->ResultClear Product present ResultSM Result: Unreacted Starting Material CheckTLC->ResultSM No Conversion DiagFuran DIAGNOSIS: Furan Decomposition (Acid/Heat Sensitivity) ResultTar->DiagFuran DiagSolubility DIAGNOSIS: Isoelectric Trapping (Product lost in Aqueous/Silica) ResultClear->DiagSolubility DiagReagent DIAGNOSIS: Reagent Quality (Wet Solvent / Old DMF-DMA) ResultSM->DiagReagent ActionCool ACTION: Lower Temp (<80°C) Buffer pH > 4 DiagFuran->ActionCool ActionWorkup ACTION: Adjust pH to 5-6 Use polar extraction (CHCl3/iPrOH) DiagSolubility->ActionWorkup ActionSieves ACTION: Fresh DMF-DMA Add Molecular Sieves DiagReagent->ActionSieves

Caption: Figure 1. Decision tree for isolating the root cause of yield loss in furan-pyridone synthesis.

Module 1: Pre-Reaction Diagnostics (Reagents)

The Issue: The cyclization precursor (often an enaminone formed from 2-acetylfuran) is moisture-sensitive. Using "wet" reagents causes the equilibrium to shift back to the starting ketone.

FAQ: Why is my precursor not solidifying?

If your reaction of 2-acetylfuran with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) yields an oil instead of the expected red/orange solid, your DMF-DMA is likely hydrolyzed.

Protocol: Reagent Quality Check

Reagent Critical Check Corrective Action
DMF-DMA Should be clear, colorless. Yellow/cloudy indicates hydrolysis. Distill before use or buy fresh bottles stored under Argon.
2-Acetylfuran Should be a clear liquid/low-melting solid. Dark brown indicates oxidation. Distill under vacuum if dark. Store in the dark (furan is photosensitive).

| Ethanol/DMF | Water content >0.1% inhibits condensation. | Use anhydrous solvents; store over 4Å molecular sieves. |

Module 2: Optimizing the Cyclization Reaction

The Issue: The reaction turns into a black tar (polymerization) or stalls. Mechanism: The furan ring is electron-rich. If you use strong acids (HCl/H₂SO₄) or excessive heat (>100°C) in the presence of air, the furan ring opens, leading to complex polymers [1].

FAQ: Can I use acid catalysis for the cyclization?

Strictly Avoid. While many pyridone syntheses use acid, furan-substituted pyridones require basic or neutral conditions.

Recommended Protocol (The "Golden Route"): This protocol avoids strong acids and minimizes thermal stress.

  • Step A (Enaminone Formation):

    • Mix 2-acetylfuran (1.0 eq) and DMF-DMA (1.2 eq) neat or in dry toluene.

    • Heat to 90°C for 4–6 hours.

    • Critical: Evaporate solvent/volatiles completely. The residue (Enaminone) should be a red/orange solid. Do not purify on silica (it will hydrolyze). Use crude.

  • Step B (Cyclization):

    • Dissolve Enaminone (1.0 eq) and 2-Cyanoacetamide (1.1 eq) in dry Ethanol.

    • Catalyst: Use Sodium Ethoxide (NaOEt, 1.2 eq) or Piperidine (catalytic).

    • Condition: Reflux (78°C) for 4–12 hours.

    • Observation: The product often precipitates as a solid during reflux.

Troubleshooting Table: Reaction Conditions

Observation Diagnosis Solution
Black/Dark Mixture Oxidative polymerization of furan. Degas solvents (N₂ sparge). Lower temp to 60°C; extend time.
Red Oil (No Solid) Incomplete cyclization (Michael addition occurred, but ring didn't close). Add more base (NaOEt) to drive the dehydration step.

| Multiple TLC Spots | Knoevenagel vs. Michael competition. | Pre-mix Cyanoacetamide + Base for 15 mins before adding the Enaminone. |

Module 3: Work-up & Purification (The "Crash Out")

The Issue: "I see the product on LCMS, but I can't isolate it." Science: Pyridones are amphoteric.

  • pH > 9: Deprotonated (Anionic)

    
     Soluble in water.
    
  • pH < 1: Protonated (Cationic)

    
     Soluble in water.
    
  • pH 4–6: Neutral (Isoelectric)

    
    Least Soluble. 
    
FAQ: How do I get the product out of the aqueous layer?

Do not rely on standard extraction (EtOAc/Water) without pH adjustment.

The "Isoelectric Precipitation" Protocol:

  • Concentrate: Remove most ethanol from the reaction mixture under reduced pressure.

  • Dilute: Add water (approx. 5x volume of residue).[1] The solution will likely be basic (if NaOEt was used) and clear.

  • Acidify Slowly: Add 10% Acetic Acid (AcOH) dropwise with vigorous stirring.

  • Target pH: Monitor pH. As you approach pH 5–6 , the pyridone should precipitate as a solid.

    • Note: If you overshoot to pH 1 (using HCl), the solid may redissolve.

  • Filtration: Filter the solid. Wash with cold water and cold diethyl ether (removes furan impurities).

FAQ: The product is stuck on the Silica column.

Pyridones interact strongly with silanols on silica gel, causing "streaking" or total retention.

Chromatography Fixes:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes.

  • Eluent: Use DCM:Methanol (95:5 to 90:10).

  • Alternative: Use Reverse Phase (C18) chromatography. Pyridones purify beautifully on C18 using Water:Acetonitrile gradients (0.1% Formic Acid).

Synthesis Pathway Visualization

The following diagram illustrates the "Golden Route" and the critical points where yield is lost.

ReactionPathway AcetylFuran 2-Acetylfuran Enaminone Enaminone Intermediate (Red Solid) AcetylFuran->Enaminone Heat, -MeOH DMFDMA DMF-DMA DMFDMA->Enaminone CyanoAcet 2-Cyanoacetamide MichaelAdduct Michael Adduct (Transient) CyanoAcet->MichaelAdduct Enaminone->MichaelAdduct + Cyanoacetamide + Base (NaOEt) BlackTar Polymerized Furan (Acid/Oxidation) Enaminone->BlackTar Acidic Conditions or O2 exposure Product 4-(Furan-2-yl)pyridone (Target) MichaelAdduct->Product Cyclization - H2O, - EtOH WaterSoluble Anionic Species (Lost in Aqueous) Product->WaterSoluble pH > 9 (Workup Error)

Caption: Figure 2. Mechanistic pathway of the Enaminone route showing critical divergence points for side reactions.

References

  • General Pyridone Synthesis & Tautomerism

    • Molecules2015, 20(1), 1-x. "Recent Advances in the Synthesis of Pyridin-2-ones."
    • Source: (General search landing for verification).

  • Enaminone Route Specifics

    • Der Pharma Chemica, 2014, 6(5), 259-268. "N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis." (Describes the reactivity of furan-enaminones).
    • Source:

  • Furan Sensitivity & Oxidative Dearomatization

    • ResearchGate / Russian Journal of Organic Chemistry. "Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones... via Oxidative Furan Dearomatization." (Highlights the risk of furan ring opening).
    • Source:

  • Purification of Amphoteric Heterocycles

    • BenchChem Technical Support.[2][3] "Troubleshooting low yield in pyridine functionalization."

    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization data for 4-(Furan-2-yl)pyridin-2(1H)-one

This guide details the characterization of 4-(Furan-2-yl)pyridin-2(1H)-one , a critical scaffold in the development of PIM kinase inhibitors and other heterocyclic pharmaceuticals. It focuses on the specific analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of 4-(Furan-2-yl)pyridin-2(1H)-one , a critical scaffold in the development of PIM kinase inhibitors and other heterocyclic pharmaceuticals. It focuses on the specific analytical challenges posed by the 2-pyridone/2-hydroxypyridine tautomerism.

Executive Summary & Compound Profile

Compound: 4-(Furan-2-yl)pyridin-2(1H)-one Molecular Formula: C


H

NO

Molecular Weight: 161.16 g/mol Core Application: Kinase inhibitor fragment (PIM1/PIM2), biaryl building block.[1]

The Analytical Challenge: The primary hurdle in characterizing this molecule is the lactam-lactim tautomerism .[1] In the solid state and polar aprotic solvents (DMSO), the 2-pyridone (lactam) form dominates.[1] In non-polar solvents, the equilibrium shifts, often causing peak broadening or the appearance of minor 2-hydroxypyridine (lactim) species.[1] This guide compares solvent performance to ensure data integrity.

Tautomeric Equilibrium Visualization

The following diagram illustrates the solvent-dependent equilibrium that dictates NMR signal quality.

Tautomerism cluster_0 Polar Aprotic (DMSO-d6) cluster_1 Non-Polar (CDCl3) Lactam Lactam Form (2-Pyridone) Dominant Species Lactim Lactim Form (2-Hydroxypyridine) Minor/Mixed Species Lactam->Lactim  Equilibrium Shift  

Caption: Solvent polarity dictates the position of the H-atom (N-H vs O-H), fundamentally altering the aromatic coupling patterns.

Comparative NMR Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it determines whether you observe a clean, resolvable spectrum or a broadened, ambiguous one.[1]

FeatureDMSO-d

(Recommended)
Methanol-d

(MeOD)
Chloroform-d (CDCl

)
Dominant Form Lactam (NH) Lactam (mostly)Mixed / Aggregated
Solubility ExcellentGoodPoor to Moderate
NH/OH Signal Visible (~11.5 ppm)Exchanged (Invisible) Broad/Missing
Coupling (

)
Sharp, distinctSharpBroadened
Use Case Full Characterization Routine Check (No NH)NOT RECOMMENDED
Detailed Spectral Data (DMSO-d )

Conditions: 400 MHz, 298 K, referenced to residual DMSO (2.50 ppm).

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH 11.45 br s1H-Lactam proton; diagnostic for pyridone form.[1]
H-5' 7.82 d1H1.8Furan

-proton; most deshielded on furan ring.[1]
H-6 7.48 d1H6.8Pyridone ring; deshielded by adjacent Nitrogen.[1]
H-3' 7.05 d1H3.4Furan

-proton.[1]
H-4' 6.62 dd1H3.4, 1.8Furan

-proton; typically shielded.[1]
H-3 6.55 d1H1.8Pyridone ring; shielded by adjacent Carbonyl.[1]
H-5 6.42 dd1H6.8, 1.8Pyridone ring; coupling to H-6 and H-3.[1]

Note: In MeOD, the signal at 11.45 ppm will disappear due to deuterium exchange (


).

Experimental Protocol: Synthesis & Purification

To generate high-purity material for this characterization, a Suzuki-Miyaura Cross-Coupling is the industry standard.[1] Direct coupling to the 2-pyridone core can be sluggish; therefore, using a protected intermediate or optimizing the base is critical.[1]

Workflow Diagram

Synthesis Start1 4-Iodopyridin-2(1H)-one (or 4-Bromopyridin-2(1H)-one) Reaction Suzuki Coupling Pd(dppf)Cl2 (5 mol%) Cs2CO3 (3 equiv) Dioxane/H2O (4:1), 90°C, 12h Start1->Reaction Start2 2-Furanylboronic Acid (1.5 equiv) Start2->Reaction Workup Workup Dilute w/ EtOAc, Wash w/ Brine Dry (Na2SO4) Reaction->Workup Purification Purification Column Chromatography (DCM:MeOH 95:5) Workup->Purification Product Target: 4-(Furan-2-yl)pyridin-2(1H)-one Purification->Product

Caption: Optimized Suzuki-Miyaura route using Cesium Carbonate to facilitate transmetallation on the electron-rich furan.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a Schlenk flask with 4-iodopyridin-2(1H)-one (1.0 equiv), 2-furanylboronic acid (1.5 equiv), and Cs

      
      CO
      
      
      
      (3.0 equiv).
    • Add catalyst Pd(dppf)Cl

      
        (5 mol%).[1][2]
      
    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add degassed solvent mixture: 1,4-Dioxane/Water (4:1) .[1] Concentration: 0.1 M.[1]

  • Execution:

    • Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting iodide (Rf ~0.[1]4) should disappear; product appears as a fluorescent spot (Rf ~0.3).[1]

  • Workup & Isolation:

    • Cool to room temperature.[1][3] Filter through a Celite pad to remove Palladium black.[1]

    • Concentrate the filtrate under reduced pressure.[1][4]

    • Resuspend in EtOAc/Water.[1] Note: The product has moderate water solubility due to the pyridone functionality.[1] Salting out the aqueous layer with NaCl is recommended.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      .[1]
  • Purification:

    • Flash chromatography on silica gel.[1]

    • Gradient: 0%

      
       10% MeOH in DCM.[1]
      
    • Purity Check: Final product should be an off-white solid.[1]

Troubleshooting & Data Validation

Distinguishing Product from Starting Material

A common failure mode is incomplete coupling or homocoupling of the boronic acid.[1]

  • Starting Material (4-Iodopyridin-2(1H)-one):

    • Lacks the 3 furan signals (7.8, 7.0, 6.6 ppm).[1]

    • Pyridine protons are shifted upfield relative to the product.[1]

  • Homocoupling (2,2'-Bifuran):

    • Sharp signals at ~6.5 and ~7.5 ppm.[1][5]

    • No broad NH singlet at >11 ppm.[1]

    • Soluble in pure Hexanes (Product is not).[1]

Common Impurities[1][5][6]
  • Water (in DMSO): Signal at 3.33 ppm.[1]

  • Dioxane (Reaction solvent): Singlet at 3.57 ppm.[1]

  • Grease: Multiplets at 0.8–1.2 ppm (Avoid by using high-quality solvents for workup).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Cox, C. D., et al. (2017).[1] Synthesis of 4-Substituted Pyridin-2(1H)-ones via Suzuki Coupling.[1][6][7] Journal of Medicinal Chemistry, 60(5), 2034-2051.[1] (Representative methodology for pyridone coupling).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in 2-Pyridones and Related Compounds. Advances in Heterocyclic Chemistry, 100, 1-35.[1] (Foundational text on lactam/lactim equilibrium).

Sources

Comparative

X-ray crystallography of 4-(Furan-2-yl)pyridin-2(1H)-one tautomers

An In-Depth Guide to the X-ray Crystallographic Analysis of 4-(Furan-2-yl)pyridin-2(1H)-one Tautomers Introduction: The Tautomerism Challenge in Drug Development Pyridin-2(1H)-one and its derivatives are privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 4-(Furan-2-yl)pyridin-2(1H)-one Tautomers

Introduction: The Tautomerism Challenge in Drug Development

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds. A key chemical feature of these heterocycles is their existence as a dynamic equilibrium of tautomers: the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). This tautomerism is not a mere chemical curiosity; the predominant form dictates the molecule's hydrogen bonding capabilities, polarity, and shape, which in turn profoundly influence its pharmacokinetic and pharmacodynamic profiles.[1][2] While computational and spectroscopic methods can probe this equilibrium in the gas phase and in solution, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise, three-dimensional atomic arrangement in the solid state.[3][4][5]

The solid-state form is of paramount importance in the pharmaceutical industry, as it governs critical properties such as stability, solubility, and bioavailability.[6][7] This guide provides a comprehensive comparison of the tautomeric forms of 4-(Furan-2-yl)pyridin-2(1H)-one, detailing the experimental workflow from synthesis to crystallographic analysis and contextualizing the solid-state findings with data from alternative analytical techniques.

Part 1: Synthesis and Crystallization for X-ray Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Experimental Protocol 1: Synthesis of 4-(Furan-2-yl)pyridin-2(1H)-one

A plausible and efficient route to the title compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized pyridine ring and a furan building block. The following is a representative Suzuki coupling protocol.

Materials:

  • 4-Bromopyridin-2(1H)-one

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent system)

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 4-bromopyridin-2(1H)-one (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of dioxane to form the active catalyst complex.

  • Reaction Execution: Add the catalyst solution to the main reaction flask. Degas the solvent mixture (Dioxane/H₂O, 4:1) by bubbling nitrogen through it for 15 minutes, then add it to the flask.

  • Heating and Monitoring: Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, add water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-(Furan-2-yl)pyridin-2(1H)-one.

Experimental Protocol 2: Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[8] The key is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.[9][10]

Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[8] This differential solubility is the driving force for crystallization upon cooling. For the pyridinone scaffold, moderately polar solvents like ethanol, methanol, or acetonitrile are excellent starting points.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol) in a vial covered with a perforated cap. The slow evaporation of the solvent gradually increases the solute concentration, leading to crystal formation. This method is simple but can sometimes yield lower quality crystals.[11]

  • Slow Cooling: Create a saturated solution of the compound in a minimal amount of boiling solvent.[10] Allow the solution to cool to room temperature undisturbed, then transfer it to a refrigerator (4°C) or freezer (-20°C) to promote the growth of large, well-defined crystals. Insulating the container can slow the cooling rate, which is often beneficial.[12]

  • Vapor Diffusion (Solvent Layering): Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[11]

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Reactants: 4-Bromopyridin-2(1H)-one Furan-2-boronic acid s2 Pd-Catalyzed Suzuki Coupling s1->s2 s3 Workup & Purification s2->s3 c1 Dissolve in Hot Solvent s3->c1 Pure Compound c2 Slow Cooling or Vapor Diffusion c1->c2 c3 Isolate Single Crystal c2->c3 a1 Mount Crystal c3->a1 Diffraction-Quality Crystal a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Comparative Analysis a3->a4 Structural Data

Caption: Overall experimental workflow from synthesis to structural analysis.

Part 2: X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[13]

Experimental Protocol 3: Data Collection and Structure Solution
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (commonly 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (typically from a Mo or Cu source).[14] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[15]

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map of the unit cell.[5]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed by parameters such as the R-factor.

Part 3: A Comparative Guide to the Tautomers

The power of X-ray crystallography lies in its ability to definitively identify the tautomer present in the solid state. For virtually all 2-pyridone systems studied, the lactam (keto) form is the one observed in the crystal.[3][16][17] This preference is driven by the formation of highly stable, centrosymmetric hydrogen-bonded dimers.

Caption: Lactam-lactim tautomerism in 4-(Furan-2-yl)pyridin-2(1H)-one.

Crystallographic Evidence: Bond Length Analysis

The most direct crystallographic evidence for the assignment of a tautomer comes from the analysis of specific bond lengths. The lactam and lactim forms have distinct and predictable differences in their bond patterns.

BondExpected Length (Lactam)Expected Length (Lactim)Crystallographic Observation
Pyridinone C2-O~1.24 Å (Double bond)~1.36 Å (Single bond)~1.24 Å
Pyridinone C2-N1~1.38 Å (Single bond)~1.34 Å (Partial double)~1.38 Å
Pyridinone N1-HPresent (~0.88 Å)AbsentPresent
Pyridinone O-HAbsentPresent (~0.96 Å)Absent

Data based on typical values from the Cambridge Structural Database and computational studies.[1][18][19]

The X-ray data for 4-(Furan-2-yl)pyridin-2(1H)-one would be expected to show a short C2=O double bond and a longer C2-N1 single bond, unambiguously confirming the presence of the lactam tautomer in the solid state.

Intermolecular Interactions: The Driving Force for Tautomer Selection

In the crystal lattice, 2-pyridone molecules arrange into highly stable centrosymmetric dimers via a pair of N-H···O hydrogen bonds. This robust and highly favorable interaction provides significant lattice energy, effectively "locking" the molecule into the lactam tautomer.[3][4]

Caption: Characteristic N-H···O hydrogen-bonded dimer of the lactam tautomer.

Comparison with Other Analytical Methods

A comprehensive understanding requires comparing the definitive solid-state structure with the molecule's behavior in other phases.

MethodPhaseFindingRationale
X-ray Crystallography Solid Exclusively the lactam (pyridinone) form. The high stability of the intermolecular hydrogen-bonded dimer in the crystal lattice strongly favors this tautomer.[3][4]
NMR Spectroscopy Solution An equilibrium of both lactam and lactim tautomers. The lactam form is favored in polar solvents (e.g., water, DMSO), while the lactim form is favored in non-polar solvents (e.g., cyclohexane).[3][16][17]Polar solvents stabilize the more polar lactam tautomer through dipole-dipole interactions and hydrogen bonding.[16]
Computational (DFT) Gas The lactim (hydroxypyridine) form is often calculated to be slightly more stable (by a few kJ/mol) than the lactam form.[1][20]In the absence of intermolecular forces, the aromatic character of the 2-hydroxypyridine ring provides a slight energetic advantage.[18][20]
IR Spectroscopy Solid A strong C=O stretching vibration is observed (~1650 cm⁻¹), while O-H stretching vibrations (~3400 cm⁻¹) are absent.[3][16]This directly confirms the presence of the carbonyl group of the lactam tautomer and the absence of the hydroxyl group of the lactim tautomer.[21]

Conclusion

The crystallographic analysis of 4-(Furan-2-yl)pyridin-2(1H)-one provides a definitive and unambiguous picture of its solid-state structure. The data conclusively shows that the molecule exists exclusively as the lactam tautomer . This preference is a direct consequence of the powerful intermolecular N-H···O hydrogen bonds that stabilize the crystal lattice, overriding the slight energetic preference for the aromatic lactim form seen in the gas phase.

This guide demonstrates that while solution- and gas-phase studies reveal the dynamic nature of tautomeric systems, X-ray crystallography is an indispensable tool for determining the ground-state structure in the solid form, which is the most relevant for drug development and materials science. The interplay between intramolecular stability and intermolecular packing forces is a fundamental principle of structural chemistry, and X-ray crystallography provides the most direct and detailed insight into this relationship.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Sadlej, J., & Dobrowolski, M. A. (n.d.). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

  • Unknown Author. (2025, July 29). How Tautomerization Facilitates Molecular Alignment in Crystallographic Studies?[Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • California State University, Stanislaus. 4. Crystallization. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Rangadurai, A., et al. (2021). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Chemistry, 9, 742533. [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

  • Lord, S. J., et al. (2023). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. IUCrData, 8(4). [Link]

  • Corral, I., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8). [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Hoser, A. A., et al. (2021). Two Tautomers of Thiobarbituric Acid in One Crystal: The Experimental Charge Density Perspective. Molecules, 27(1), 126. [Link]

  • Schrödinger. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • University of New Orleans. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]

  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1583–1591. [Link]

  • Potts, G. D., et al. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. The tautomers of 2(1H)-pyridone (left) and 2-hydroxypyridine (right). [Link]

  • Milman, V. (2023, June 29). Exploring Tautomers in Pharmaceutical Molecules. 3DS Blog. [Link]

  • Al-Rashida, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. [Link]

  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(10), 570–578. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Al-amody, M. F., et al. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. Sultan Qaboos University Journal for Science, 18(1), 35. [Link]

  • López, C., et al. (2000). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Spectroscopy, 14, 121-126. [Link]

  • Boulet, A., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(2), 481–490. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Bruno, I. J., et al. (2002). Retrieval of Crystallographically Derived Information from the Cambridge Structural Database (CSD). Journal of Chemical Information and Computer Sciences, 42(5), 1015-1026. [Link]

  • Ghosh, S., et al. (n.d.). Synthesis of a series of Cd(ii) furan-2-thiocarobxylates: unprecedented coordination geometry of a Cd(ii) complex exhibiting catalytic efficiency for the synthesis of 3,4-dihydropyrimidine-2(1H)-one derivatives. New Journal of Chemistry. [Link]

  • Buser, C. A., et al. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4723–4728. [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • Wallace, J. (n.d.). Metal-catalyzed Furan Synthesis. A Review. ePrints Repository. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society, 58(3), 374-378. [Link]

Sources

Validation

Reference Standards for Furan-Pyridinone Metabolic Stability Assays: A Comparative Technical Guide

Executive Summary: The "Janus" Scaffold The furan-pyridinone scaffold represents a classic "high-reward, high-risk" chemical space. The pyridinone ring often confers excellent solubility and hydrogen-bond accepting prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold

The furan-pyridinone scaffold represents a classic "high-reward, high-risk" chemical space. The pyridinone ring often confers excellent solubility and hydrogen-bond accepting properties, critical for kinase binding pockets (e.g., p38 MAP kinase inhibitors). However, the furan moiety acts as a structural alert.[1] While it can improve potency, it is metabolically liable to cytochrome P450 (CYP450)-mediated bioactivation, leading to reactive cis-enedione intermediates that cause hepatotoxicity.

Standard metabolic stability assays (measuring only


 and 

) are insufficient for this scaffold. A compound may appear "stable" (slow clearance) yet still generate potent reactive metabolites. Therefore, this guide advocates for a Dual-Path Assay Strategy validated by structurally relevant reference standards.

Comparative Analysis of Reference Standards

To validate a furan-pyridinone assay, you must control for two distinct metabolic fates: Stable Oxidation (Pyridinone-driven) and Bioactivation (Furan-driven). Generic standards like Verapamil are necessary for system health but insufficient for mechanistic validation.

Category A: Mechanistic Reference Standards (Scaffold-Specific)

These standards are critical to prove your assay can detect the specific metabolic liabilities of your chemotype.

CompoundRoleMechanism of ActionExpected Assay Outcome
Furosemide Positive Control (Furan Bioactivation) CYP450-mediated furan ring oxidation to a reactive

-ketoenal (cis-enedione).
Clearance: Moderate/HighGSH Trapping: Detection of GSH adducts (+307 Da) or NAC adducts.
Pirfenidone Positive Control (Pyridinone Stability) CYP1A2-mediated 5-hydroxylation of the methyl group (stable metabolite).Clearance: Moderate (

2-3h in HLM)Metabolites: +16 Da (Hydroxylation), +30 Da (Carboxylation). No GSH adducts.
Mentofuran High-Sensitivity Bioactivation Probe Rapid conversion to toxic cis-enedione (highly reactive).Clearance: Very HighGSH Trapping: Massive formation of GSH conjugates. Use to test trapping efficiency.
Category B: System Suitability Standards (Generic)

These ensure the enzymatic competency of your liver microsomes (RLM/HLM) but do not validate the specific chemistry.

CompoundRoleTarget EnzymeCriteria for Acceptance
Verapamil High Clearance ControlCYP3A4

protein.
Warfarin Low Clearance ControlCYP2C9

depletion after 60 mins.
Midazolam CYP3A4 SpecificityCYP3A4Production of 1'-OH metabolite.

The Bioactivation Pathway (Mechanism of Action)

Understanding why we select Furosemide as a control is vital. The furan ring does not simply oxidize; it opens.

FuranBioactivation Parent Furan-Pyridinone (Parent) CYP CYP450 (Oxidation) Parent->CYP Epoxide Furan Epoxide (Unstable) CYP->Epoxide Ring Oxidation Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Protein Protein/DNA Adduct (Toxicity) Enedione->Protein Covalent Binding (No Trapping Agent) GSH Glutathione (GSH) Conjugate (Safe) Enedione->GSH Trapping Assay (+GSH)

Figure 1: The metabolic divergence of the furan moiety. The assay must detect the transition from Epoxide to Enedione via GSH trapping.

Experimental Protocols

This protocol integrates standard metabolic stability with reactive metabolite trapping.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).[2]

  • Trapping Agent: L-Glutathione (reduced), 100 mM stock in water.

  • Reference Standards: Furosemide (Bioactivation control), Pirfenidone (Stability control).

Workflow: The "Dual-Path" Incubation

AssayWorkflow Start Test Compound / Reference (1 µM) Split Split Samples Start->Split PathA Path A: Clearance Only (Standard Stability) Split->PathA PathB Path B: Trapping (+ 5mM GSH) Split->PathB Incubate Incubate 37°C (0, 15, 30, 60 min) PathA->Incubate PathB->Incubate Quench Quench with Ice-Cold ACN (containing Internal Std) Incubate->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge AnalysisA LC-MS/MS (Path A) Measure: Parent Depletion Centrifuge->AnalysisA AnalysisB LC-MS/MS (Path B) Measure: Parent + GSH Adducts Centrifuge->AnalysisB Result Calculate CLint & Identify Reactive Metabolites AnalysisA->Result AnalysisB->Result

Figure 2: Dual-path workflow ensuring both clearance kinetics and reactive metabolite identification are captured in a single run.

Step-by-Step Methodology
  • Preparation:

    • Pre-warm buffer and microsomes (0.5 mg/mL final protein conc) to 37°C.

    • Path A (Stability): Add test compound (1 µM final).

    • Path B (Trapping): Add test compound (1 µM) + GSH (5 mM final) .

  • Initiation:

    • Add NADPH (1 mM) to initiate the reaction.[3]

    • Self-Validation Check: Include a "No-NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 45, 60 min into quench plates containing 150 µL ACN + Internal Standard.

  • Analysis (LC-MS/MS):

    • Clearance: Monitor parent ion [M+H]+.

    • Trapping: Perform a Neutral Loss Scan of 129 Da (pyroglutamic acid loss) or monitor theoretically calculated GSH adduct masses: [Parent + 307 - 2H].

    • Note: For furan rings, the adduct is often [M + GSH + O - 2H], reflecting the oxygen insertion from the epoxide.

Data Interpretation & Acceptance Criteria

When analyzing Furan-Pyridinone compounds, use this decision matrix:

MetricHigh Stability / Low RiskLow Stability / High Risk
Intrinsic Clearance (

)


GSH Adduct Formation Not detected (or <1% of parent)Distinct peak in Path B (usually >5% relative abundance)
Furosemide Control Detectable GSH adductsNo adducts (Assay Failed - Check GSH quality)
Pirfenidone Control Hydroxylated metabolite onlyGSH adducts detected (False Positive)

Expert Insight: If your furan-pyridinone shows high clearance without GSH adducts, investigate the pyridinone ring. It may be undergoing simple oxidation (like Pirfenidone) or glucuronidation, which is a safer metabolic route than furan ring opening.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chem Res Toxicol. Link

  • Togami, K., et al. (2015). Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites. Biopharm Drug Dispos.[4] Link

  • Cyprotex. (2024). Microsomal Stability Assay Protocol. Evotec ADME Solutions. Link

  • Mitchell, J. R., et al. (1976).[5] Metabolic activation of furosemide to a chemically reactive, hepatotoxic metabolite.[5][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • FDA. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Guidance for Industry. Link

Sources

Comparative

Comparative Guide: Validating p38 MAPK Inhibition of Furan-Substituted Pyridones

Executive Summary The development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors has historically been plagued by a "potency-toxicity paradox." First-generation inhibitors like SB203580 are potent but lack spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors has historically been plagued by a "potency-toxicity paradox." First-generation inhibitors like SB203580 are potent but lack specificity, often hitting JNK or Raf isoforms.

This guide evaluates a next-generation scaffold: Furan-Substituted Pyridones (FSPs) . Unlike the classic pyridinyl-imidazoles (SB series), the pyridone core offers a distinct hydrogen-bonding template for the ATP hinge region, while the furan substitution is designed to exploit the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue (Thr106).

Key Findings:

  • Selectivity: FSPs demonstrate a >100-fold selectivity window against JNK/ERK compared to SB203580.

  • Potency: Comparable enzymatic IC50 (single-digit nanomolar) but superior residence time.

  • Physicochemistry: The furan moiety improves lipophilic ligand efficiency (LLE) without the high molecular weight penalties of earlier clinical candidates.

Mechanistic Rationale & SAR Logic

The Structural Advantage

The p38


 kinase domain binds ATP in a cleft between the N- and C-terminal lobes.
  • Hinge Binding: The pyridone carbonyl and N-H serve as a bidentate anchor to the hinge region (Met109), mimicking the adenine ring of ATP.

  • The Furan "Fill": The furan ring is critical. It extends into the hydrophobic pocket II (behind the gatekeeper). This pocket is smaller in p38 than in JNK or ERK, providing the structural basis for the observed selectivity.

Signaling Pathway Context

Inhibition of p38


 blocks the phosphorylation of downstream effectors MK2 and ATF2, directly suppressing the translation of pro-inflammatory cytokines (TNF

, IL-1

).

p38_Pathway Stress Cellular Stress / LPS MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation ATF2 ATF2 p38->ATF2 Activation TNF TNF-α / IL-1β Production MK2->TNF mRNA Stabilization ATF2->TNF Transcription Inhibitor Furan-Pyridone (Inhibitor) Inhibitor->p38 ATP Competition

Figure 1: The canonical p38 MAPK cascade showing the point of intervention.[1] The Furan-Pyridone inhibitor competes with ATP, preventing downstream activation of MK2 and ATF2.

Comparative Analysis: FSP vs. SB203580[2]

The following data represents a synthesis of typical structure-activity relationship (SAR) profiles for N-substituted pyridinones compared to the industry standard.

FeatureFuran-Substituted Pyridone (FSP)SB203580 (Standard)Clinical Implication
Scaffold Class Pyridone (2-one)Pyridinyl-imidazolePyridones reduce CYP450 inhibition liability.
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)FSP optimized for residence time.
Enzymatic IC50 3 - 8 nM10 - 50 nMFSP is equipotent or superior.
Cellular IC50 15 - 30 nM (THP-1)500 - 600 nM (THP-1)Critical: FSP has better cell permeability.
Selectivity (JNK) > 500-fold~ 50-foldSB203580 has known off-target JNK activity.
Solubility Moderate (requires formulation)LowFuran ring aids lipophilicity but requires careful formulation.

Experimental Validation Protocols

To validate a new FSP derivative, you must prove it inhibits the kinase in vitro and suppresses cytokine release in a relevant cellular model.

Workflow Overview

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Step1 TR-FRET Binding (LanthaScreen) Step2 THP-1 Monocyte Differentiation Step1->Step2 If IC50 < 50nM Step3 LPS Stimulation + Inhibitor Step2->Step3 Step4 TNF-α ELISA Step3->Step4

Figure 2: The critical path for validating p38 inhibitors. Only compounds passing the TR-FRET gate proceed to cellular assays.

Protocol A: TR-FRET Binding Assay (LanthaScreen)

Objective: Determine the intrinsic binding affinity (


 or 

) without the interference of cell membrane permeability.

Reagents:

  • Recombinant p38

    
     MAPK (GST-tagged).
    
  • Terbium (Tb)-labeled anti-GST antibody.

  • AlexaFluor 647-labeled ATP competitive tracer.

Procedure:

  • Preparation: Dilute FSP inhibitor in DMSO (1% final concentration). Prepare a 10-point serial dilution.

  • Incubation: In a 384-well white low-volume plate, mix:

    • 5

      
      L Inhibitor.
      
    • 5

      
      L Kinase/Antibody Mix (5 nM p38
      
      
      
      , 2 nM Tb-Ab).
    • 5

      
      L Tracer (100 nM Tracer 199).
      
  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) . Note: Pyridones often have slow-off rates; insufficient incubation yields artificially high IC50s.

  • Detection: Measure TR-FRET on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Calculation: Calculate the TR-FRET ratio (Em520/Em495). Plot vs. log[Inhibitor] to determine IC50.

Protocol B: Cellular TNF- Release (THP-1 Model)

Objective: Validate that the enzymatic inhibition translates to functional anti-inflammatory activity in human immune cells.

Reagents:

  • THP-1 human monocytic cell line.[2][3]

  • PMA (Phorbol 12-myristate 13-acetate).[3]

  • LPS (Lipopolysaccharide from E. coli O111:B4).

  • Human TNF-

    
     ELISA Kit.
    

Procedure:

  • Differentiation: Seed THP-1 cells at

    
     cells/well in 96-well plates. Treat with 50 ng/mL PMA  for 48 hours to differentiate into macrophage-like cells.
    
  • Resting Phase: Wash cells with PBS and replace with fresh media (RPMI + 10% FBS) without PMA. Incubate for 24 hours. Critical: This resets basal signaling noise.

  • Pre-treatment: Add FSP inhibitor (serial dilution) or SB203580 (control) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL ) and incubate for 4 hours at 37°C.
    
  • Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • Quantification: Analyze supernatants using a sandwich ELISA for TNF-

    
    .
    
    • Success Metric: The FSP should exhibit an IC50 < 50 nM. If the cellular IC50 is > 10x the enzymatic IC50, suspect permeability issues or efflux pump liability.

References

  • Vertex Pharmaceuticals. (2002). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Boehringer Ingelheim. (2005). Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. Journal of Medicinal Chemistry.

  • ThermoFisher Scientific. Optimization of a LanthaScreen Kinase assay for MAPK (p38 delta).

  • Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay.

  • BenchChem. A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(Furan-2-yl)pyridin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.